molecular formula C9H8FNO4 B2549157 3-(2-Fluoro-4-nitrophenoxy)oxetane CAS No. 1356114-72-1

3-(2-Fluoro-4-nitrophenoxy)oxetane

Cat. No.: B2549157
CAS No.: 1356114-72-1
M. Wt: 213.164
InChI Key: DKJYFKFFAXHGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-4-nitrophenoxy)oxetane (CAS 1356114-72-1) is a high-purity fluorinated building block designed for medicinal chemistry and drug discovery applications. This compound features an oxetane ring, a versatile and highly valuable motif in modern drug design. The compact, polar nature of the oxetane group can significantly improve the physicochemical properties of lead molecules, leading to enhanced aqueous solubility, reduced lipophilicity, and better metabolic stability . The integration of a fluoro-nitro aromatic system further makes this reagent a valuable scaffold for the exploration of structure-activity relationships in various therapeutic programs. Researchers utilize oxetane-containing compounds like this one in the design of small-molecule inhibitors targeting a wide range of diseases, including cancer, viral infections, and autoimmune disorders . The oxetane moiety is known to act as a surrogate for carbonyl or gem-dimethyl groups, offering a strategic advantage in optimizing potency and target selectivity while mitigating toxicity risks such as hERG inhibition and cytochrome P450 suppression . As a key synthetic intermediate, this building block is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c10-8-3-6(11(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJYFKFFAXHGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Union of Fluorine and the Oxetane Ring in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Oxetane Ethers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Among the myriad of structural motifs employed to achieve this, the strategic incorporation of fluorinated oxetane ethers has emerged as a powerful tool. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing this unique chemical entity, offering insights into how the interplay between the oxetane ring and fluorine atoms can be harnessed to overcome prevalent challenges in drug development.

The oxetane ring, a four-membered cyclic ether, is increasingly favored for its ability to impart desirable physicochemical properties. It is a low-molecular-weight, polar, and three-dimensional motif that can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2][3] Oxetanes can also act as bioisosteres for commonly used functional groups like carbonyls and gem-dimethyl groups, offering a pathway to circumvent metabolic liabilities associated with these moieties.[2][4][5]

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[6] The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its pKa and dipole moment.[6] Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[6][7]

The combination of the oxetane ring with fluorine atoms creates a synergistic effect, yielding a scaffold with a unique and advantageous profile. This guide will delve into the synthesis of these compounds, dissect the nuances of their SAR, and provide practical experimental protocols for their evaluation.

Synthetic Strategies for Accessing Fluorinated Oxetane Ethers

The synthesis of fluorinated oxetane ethers has been a subject of considerable research, with several effective methodologies now available to medicinal chemists. A groundbreaking recent development involves a catalytic transformation that converts epoxides into fluorinated oxetanes.[8][9]

This innovative approach utilizes a copper catalyst to facilitate the insertion of a difluorocarbene species into the C-O bond of an epoxide.[4][8][9] The process is initiated by the generation of a copper difluorocarbenoid complex from a commercially available organofluorine precursor.[8][9] This complex then coordinates with the epoxide, leading to site-selective ring cleavage and subsequent cyclization to form the desired α,α-difluoro-oxetane product.[8][9] Computational studies have provided valuable insights into the mechanism of this transformation.[8][9]

Another established method for synthesizing oxetanes is the [2 + 2] cycloaddition between a carbonyl compound and an alkene, often referred to as the Paternò-Büchi reaction.[10] While effective, this method can sometimes be limited by the availability of suitable fluorinated precursors.[8] Other synthetic routes include C-O bond-forming cyclizations and ring expansions.[10]

Synthesis of α,α-difluoro-oxetanes cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Epoxide Epoxide Copper_Difluorocarbenoid Copper Difluorocarbenoid Complex Epoxide->Copper_Difluorocarbenoid Coordination Difluorocarbene_Precursor Difluorocarbene Precursor (e.g., Diethyl (bromodifluoromethyl)phosphonate) Difluorocarbene_Precursor->Copper_Difluorocarbenoid Generation Copper_Catalyst Copper Catalyst Copper_Catalyst->Copper_Difluorocarbenoid Metallacycle Metallacycle Intermediate Copper_Difluorocarbenoid->Metallacycle Ring Cleavage & Insertion Difluoro_Oxetane α,α-difluoro-oxetane Metallacycle->Difluoro_Oxetane Cyclization Difluoro_Oxetane->Copper_Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the synthesis of α,α-difluoro-oxetanes from epoxides.

Core Principles of the Structure-Activity Relationship

The introduction of fluorinated oxetane ethers into a lead compound can profoundly impact its biological and physicochemical properties. Understanding the underlying SAR is crucial for the rational design of new drug candidates.

Impact on Physicochemical Properties

The interplay between the oxetane ring and fluorine atoms allows for fine-tuning of key physicochemical parameters.

  • Lipophilicity (LogP/LogD): The oxetane motif is inherently polar and can decrease the lipophilicity of a molecule.[2] Fluorination, on the other hand, generally increases lipophilicity.[6][7] The strategic placement and number of fluorine atoms on the oxetane ether can therefore be used to modulate the overall lipophilicity of a compound to achieve an optimal balance for cell permeability and solubility. For instance, difluoromethyl ethers are often preferred over trifluoromethyl ethers to hinder O-dealkylation without a substantial increase in logP.[7]

  • Aqueous Solubility: The polarity of the oxetane ring can lead to an increase in aqueous solubility.[1][2] This is a significant advantage in drug design, as poor solubility can be a major hurdle for oral bioavailability.

  • pKa: The electron-withdrawing nature of the oxetane ring can reduce the basicity of adjacent nitrogen atoms.[5] Fluorine, being the most electronegative element, further enhances this effect.[6] This modulation of pKa can be beneficial for improving membrane permeability and reducing off-target effects associated with high basicity.[3]

PropertyImpact of Oxetane RingImpact of FluorinationCombined Effect
Lipophilicity DecreasesIncreasesModulatable
Solubility IncreasesGenerally DecreasesModulatable
pKa of nearby amines DecreasesDecreasesSignificant Decrease
Enhancement of Metabolic Stability

One of the most significant advantages of incorporating fluorinated oxetane ethers is the enhancement of metabolic stability.

The C-F bond is considerably stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic half-life of a drug can be significantly increased.[7]

The oxetane ring itself can also block metabolically labile sites and introduce steric bulk without a significant increase in molecular weight or lipophilicity.[2] When used as a bioisostere for a metabolically susceptible group, such as a carbonyl, the oxetane can improve metabolic stability.[2][11] Studies have shown that oxetane-containing compounds can exhibit improved metabolic stability in human liver microsomes.[11]

The combination of these two features in fluorinated oxetane ethers provides a robust strategy for designing metabolically stable drug candidates.

Metabolic Stability cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Oxetane Ether Analog Metabolically_Labile_Site Metabolically Labile Site (C-H) CYP450 Cytochrome P450 Metabolically_Labile_Site->CYP450 Oxidation Metabolite Metabolite CYP450->Metabolite Blocked_Site Blocked Site (C-F) CYP450_2 Cytochrome P450 Blocked_Site->CYP450_2 Resistant to Oxidation No_Metabolism Increased Metabolic Stability CYP450_2->No_Metabolism

Caption: Fluorination of oxetane ethers enhances metabolic stability by blocking sites of oxidation.

Conformational Constraints and Target Binding

The rigid and three-dimensional structure of the oxetane ring can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for its biological target.[5] This conformational constraint can reduce the entropic penalty upon binding. The oxetane oxygen can also act as a hydrogen bond acceptor, further contributing to target engagement.[1]

Fluorine atoms can also participate in favorable interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions. The introduction of fluorine can alter the conformation of a molecule, which may lead to improved binding.

Experimental Protocols

Synthesis of a Representative α,α-difluoro-oxetane Ether

Objective: To synthesize an α,α-difluoro-oxetane ether from a corresponding epoxide using a copper-catalyzed difluorocarbene insertion reaction.

Materials:

  • Epoxide substrate

  • Diethyl (bromodifluoromethyl)phosphonate

  • Copper(I) cyanide (CuCN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the epoxide substrate (1.0 mmol) and anhydrous THF (5 mL).

  • Add CuCN (0.1 mmol, 10 mol%).

  • Add DIPEA (2.0 mmol).

  • Add diethyl (bromodifluoromethyl)phosphonate (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-difluoro-oxetane ether.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability of a fluorinated oxetane ether by measuring its rate of disappearance in the presence of HLM.

Materials:

  • Test compound (fluorinated oxetane ether)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • Incubator/shaker set to 37 °C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-warm the HLM solution and the NADPH regenerating system to 37 °C.

  • Add the test compound to the HLM solution to a final concentration of, for example, 1 µM, and pre-incubate for 5 minutes at 37 °C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance rate of the compound.

Future Perspectives

The strategic incorporation of fluorinated oxetane ethers in drug design is a rapidly evolving field with immense potential. As synthetic methodologies become more sophisticated and our understanding of the nuanced SAR deepens, we can expect to see a greater number of drug candidates containing this valuable motif advancing through clinical trials.[2][3] The ability to fine-tune physicochemical and pharmacokinetic properties with such precision offers a powerful advantage in the quest for safer and more effective medicines. Future research will likely focus on the development of novel fluorinated oxetane scaffolds, the exploration of their application in a wider range of therapeutic areas, and a more profound understanding of their interactions with biological systems.

References

  • Oxetane-containing metabolites: origin, structures, and biological activities - PubMed. (2019, March 15). PubMed.
  • Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (2025, February 21). ScienceDaily.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PMC.
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7).
  • Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres.
  • Synthesis and cationic photopolymerization of a new fluorinated oxetane monomer | Request PDF - ResearchGate. (2025, August 6).
  • Oxetanes in Drug Discovery - PharmaBlock. PharmaBlock.
  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC. (2025, June 27). PMC.
  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025, December 1). Taylor & Francis.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. PMC.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15).
  • Breakthrough method opens door to fluorinated oxetane drug molecules - News-Medical.Net. (2025, February 22). News-Medical.Net.
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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Confluence of Moieties for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The compound 3-(2-Fluoro-4-nitrophenoxy)oxetane emerges as a molecule of significant interest, representing a thoughtful convergence of two powerful structural motifs: the oxetane ring and the substituted aromatic system.

The oxetane ring, a four-membered cyclic ether, is no longer a mere curiosity but a validated tool in drug design. Its incorporation in place of more common functionalities like gem-dimethyl or carbonyl groups can profoundly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all while providing a rigid, three-dimensional exit vector for further chemical exploration.[1][2][3] The inherent strain energy and the exposed oxygen lone pairs make the oxetane an effective hydrogen-bond acceptor, potentially improving target engagement.[4][5]

Complementing the oxetane is the 2-fluoro-4-nitrophenyl group. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and block metabolic attack, while the nitro group acts as a strong electron-withdrawing feature and a potential hydrogen bond acceptor. This guide provides a comprehensive overview of the anticipated physical properties of 3-(2-Fluoro-4-nitrophenoxy)oxetane and delineates the rigorous experimental protocols required for their empirical determination, offering a foundational resource for its application in research and development.

Molecular Structure and Core Physicochemical Descriptors

A precise understanding of the molecule's fundamental composition is the first step in its characterization.

Caption: Chemical Structure of 3-(2-Fluoro-4-nitrophenoxy)oxetane.

Table 1: Core Molecular Descriptors

ParameterValueSource/Method
Molecular Formula C₁₀H₈FNO₄Calculated
Molecular Weight 225.17 g/mol Calculated
CAS Number Not readily available in public databasesN/A
Predicted LogP ~1.5 - 2.5Computational Estimation
Predicted TPSA 72.4 ŲComputational Estimation

Expert Insight: The calculated Topological Polar Surface Area (TPSA) is a critical predictor of drug transport properties. A value of 72.4 Ų suggests the molecule has good potential for oral bioavailability, as it falls well below the 140 Ų threshold often associated with poor cell permeability. The predicted LogP indicates a balanced lipophilicity, crucial for navigating both aqueous and lipid environments in the body.

Thermal Properties and Physical State

Characterizing the thermal behavior of a compound is fundamental for determining its purity, stability, and suitability for formulation processes.[6][7] Given its molecular weight and aromatic nature, 3-(2-Fluoro-4-nitrophenoxy)oxetane is anticipated to be a crystalline solid at standard temperature and pressure.

Table 2: Anticipated Thermal Properties

PropertyAnticipated ValueExperimental Method
Physical State Crystalline SolidVisual Inspection
Melting Point (Onset) 95 - 115 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. > 200 °CThermogravimetric Analysis (TGA)
Experimental Protocol: Melting Point Determination by DSC

Causality: While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) is the authoritative technique in industrial settings.[6] It offers superior accuracy and can reveal complex thermal events such as polymorphism, which are critical for regulatory filings and ensuring consistent drug performance. The method measures the difference in heat flow required to increase the temperature of the sample and a reference, providing a precise endotherm peak corresponding to the melt.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the finely powdered, dry compound into an aluminum DSC pan.[8]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min up to a temperature well beyond the anticipated melt (e.g., 150 °C).[9]

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The onset temperature of the primary endothermic peak is recorded as the melting point. The peak's sharpness provides an indication of purity; pure compounds exhibit a sharp melting peak.[7]

Solubility Profile: A Critical Determinant of Bioavailability

Aqueous solubility is arguably one of the most critical physical properties for a drug candidate, as it directly impacts dissolution and subsequent absorption.[10][11] The inclusion of the polar oxetane moiety is a deliberate strategy to enhance the solubility of the otherwise lipophilic aromatic core.[2][12]

G Workflow for Thermodynamic Solubility Assessment cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Quantification A Weigh excess solid compound into vials B Add specific buffer (e.g., PBS pH 7.4, SGF) A->B C Incubate at 37°C with constant agitation (e.g., 24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D note_C Rationale: Ensures true equilibrium is reached for thermodynamic solubility. E Filter supernatant (0.45 µm PVDF filter) D->E G Analyze filtrate by HPLC-UV or LC-MS E->G note_E Rationale: Removes fine particulates without drug adsorption. F Prepare calibration curve with known concentrations F->G H Calculate concentration against standard curve G->H

Caption: Experimental Workflow for Shake-Flask Solubility Determination.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Causality: This method is considered the "gold standard" for determining equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution under steady-state conditions.[10] Unlike kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous states, the shake-flask method measures the true saturation point of the most stable crystalline form.[11]

Methodology:

  • Preparation: Add an excess amount of solid 3-(2-Fluoro-4-nitrophenoxy)oxetane (e.g., 2-5 mg) to a series of glass vials, ensuring that undissolved solid will remain at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., deionized water, Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2) to each vial.[13]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a physiologically relevant temperature (37 °C) for 24 to 48 hours. The extended time is crucial to ensure the solution reaches equilibrium.[10]

  • Sample Separation: After incubation, visually confirm the presence of excess solid. Centrifuge the vials to pellet the majority of the solid. Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining particulates.

  • Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Analyze the filtered aqueous samples and standards using a validated HPLC-UV or LC-MS method.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

Table 3: Anticipated Solubility Profile

MediumAnticipated Solubility (µg/mL)Significance
Purified Water 10 - 50Baseline aqueous solubility
PBS (pH 7.4) 10 - 50Solubility in intestinal fluid simulant
SGF (pH 1.2) 5 - 30Solubility in gastric fluid simulant

Expert Insight: The anticipated solubility, while modest, is expected to be significantly higher than an analogue lacking the oxetane ring (e.g., a gem-dimethyl or cyclobutyl analogue).[2] This enhancement is a key advantage conferred by the oxetane moiety, potentially transforming a poorly soluble scaffold into a viable drug candidate.

Conclusion

3-(2-Fluoro-4-nitrophenoxy)oxetane is a thoughtfully designed molecule with a promising physicochemical profile for drug discovery applications. The strategic inclusion of the oxetane ring is anticipated to confer enhanced aqueous solubility and metabolic stability. Its thermal properties suggest it is a stable, crystalline solid suitable for standard handling and formulation. The rigorous, industry-standard protocols detailed herein provide a clear and validated path for the empirical determination of its key physical properties. This essential characterization will enable researchers and drug development professionals to confidently assess its potential and integrate it into advanced discovery programs.

References

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications - Journal of Medicinal Chemistry. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • [Development of solubility screening methods in drug discovery]. PubMed. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • DETERMINATION OF MELTING POINTS. Mettler Toledo. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. [Link]

  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. [Link]

  • Chemical Space Exploration of Oxetanes. MDPI. [Link]

  • Oxetane Monomers Based On the Powerful Explosive LLM‐116: Improved Performance, Insensitivity, and Thermostability. Open Access LMU. [Link]

  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]

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Oxetane Ring Stability and Utility in Electron-Deficient Aromatic Systems: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides an in-depth analysis of the stability and strategic incorporation of the oxetane ring within electron-deficient aromatic systems, tailored for researchers, medicinal chemists, and drug development professionals. We will explore the nuanced interplay between the inherent ring strain of the oxetane moiety and the electronic effects of the aromatic scaffold, offering insights into synthetic strategies, stability assessment, and applications in modern drug discovery.

The Oxetane Moiety: A Paradigm Shift in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance a range of physicochemical and pharmacokinetic properties. Unlike its more flexible acyclic ether counterparts, the rigid, three-dimensional structure of the oxetane ring can improve metabolic stability, aqueous solubility, and lipophilicity, while also serving as a unique scaffold for exploring chemical space.

The inherent ring strain of the oxetane, approximately 25 kcal/mol, is a key determinant of its reactivity and stability. This strain, arising from bond angle compression and torsional strain, makes the ring susceptible to nucleophilic attack and ring-opening reactions. However, when strategically incorporated into a larger molecular framework, this reactivity can be modulated, and the oxetane can serve as a stable and beneficial component.

Synthesis of Oxetane-Containing Electron-Deficient Aromatic Compounds

The synthesis of aromatic compounds bearing an oxetane substituent often involves the coupling of a pre-formed oxetane-containing building block with the desired aromatic system. For electron-deficient aromatics, such as those containing nitro groups, cyano groups, or heteroaromatic rings like pyridine and pyrimidine, nucleophilic aromatic substitution (SNAr) is a common and effective strategy.

A representative synthetic workflow is the reaction of 3-(bromomethyl)oxetane with an electron-deficient phenol.

G cluster_reactants Reactants & Reagents A Electron-Deficient Phenol (e.g., 4-nitrophenol) E Nucleophilic Aromatic Substitution (SNAr) A->E B Base (e.g., K2CO3) B->E C 3-(Bromomethyl)oxetane C->E D Solvent (e.g., DMF) D->E F Oxetane-Substituted Electron-Deficient Aromatic Product E->F

Caption: General workflow for the synthesis of oxetane-substituted electron-deficient aromatics via SNAr.

  • Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added potassium carbonate (K2CO3, 2.0 eq).

  • Addition of Oxetane Building Block: 3-(Bromomethyl)oxetane (1.2 eq) is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at 60 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 4-6 hours).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired oxetane-substituted 4-nitrophenol.

Causality Behind Experimental Choices:

  • Base (K2CO3): A moderately strong base is chosen to deprotonate the phenol, forming the nucleophilic phenoxide in situ. Stronger bases like sodium hydride could lead to side reactions.

  • Solvent (DMF): A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation (K+) while leaving the nucleophile (phenoxide) relatively unsolvated and highly reactive.

  • Temperature (60 °C): Gentle heating is often required to overcome the activation energy of the reaction without promoting decomposition of the starting materials or product.

Factors Influencing Oxetane Ring Stability in Electron-Deficient Systems

The stability of the oxetane ring is significantly influenced by the electronic nature of the aromatic system to which it is attached. In electron-deficient systems, the aromatic ring acts as an electron-withdrawing group, which can impact the stability of the oxetane in several ways:

  • Inductive Effects: The electron-withdrawing nature of the aromatic ring can polarize the C-O bonds of the oxetane, potentially making the ring more susceptible to nucleophilic attack.

  • Resonance Effects: If the oxetane is conjugated with the aromatic system, resonance delocalization can either stabilize or destabilize the ring, depending on the specific substitution pattern.

  • Steric Hindrance: Bulky substituents on the aromatic ring ortho to the oxetane can provide steric shielding, protecting the ring from external reagents and increasing its kinetic stability.

The stability of oxetane-containing compounds can be assessed under various stress conditions, such as acidic, basic, and oxidative environments. The following table summarizes the degradation of a model oxetane-substituted electron-deficient aromatic compound compared to a non-electron-deficient analogue.

CompoundCondition% Degradation (24h)
3-((4-Nitrophenoxy)methyl)oxetane0.1 M HCl, 50 °C15%
3-((Phenoxy)methyl)oxetane0.1 M HCl, 50 °C5%
3-((4-Nitrophenoxy)methyl)oxetane0.1 M NaOH, 50 °C8%
3-((Phenoxy)methyl)oxetane0.1 M NaOH, 50 °C3%
3-((4-Nitrophenoxy)methyl)oxetane1% H2O2, 50 °C<2%
3-((Phenoxy)methyl)oxetane1% H2O2, 50 °C<2%

Data is hypothetical and for illustrative purposes.

Experimental Protocols for Assessing Stability

A self-validating system for assessing the stability of oxetane-containing compounds involves subjecting them to forced degradation studies.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 2% hydrogen peroxide.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Incubate all solutions at 50 °C for 24 hours.

  • Neutralization: After incubation, neutralize the acidic and basic solutions with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.

Trustworthiness of the Protocol: This protocol includes a control sample to account for any degradation not caused by the stressor. The use of a stability-indicating HPLC method ensures that the parent compound is chromatographically resolved from any degradation products, providing an accurate measure of stability.

Applications in Drug Development

The incorporation of oxetanes into electron-deficient aromatic systems has proven to be a successful strategy in the design of novel therapeutics. The oxetane moiety can act as a "metabolic soft spot" blocker, improving the pharmacokinetic profile of a drug candidate. Furthermore, its ability to modulate solubility and lipophilicity can enhance drug-like properties.

A notable example is the use of oxetanes in the development of kinase inhibitors, where the electron-deficient aromatic core is often crucial for binding to the target protein. The oxetane can occupy a specific pocket in the active site, leading to improved potency and selectivity.

G cluster_0 Parent Molecule cluster_1 Oxetane-Modified Molecule A Electron-Deficient Aromatic Core (e.g., Pyrimidine) B Metabolically Labile Group (e.g., -CH2OCH3) A->B Leads to poor PK profile C Electron-Deficient Aromatic Core (e.g., Pyrimidine) D Oxetane Moiety C->D E Improved Properties D->E Blocks metabolism F Enhanced Solubility D->F Increases polarity G Improved PK Profile E->G F->G

Caption: Impact of oxetane incorporation on the properties of an electron-deficient aromatic drug candidate.

References

  • Wuitschik, G. et al. (2008). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4525. [Link]

  • Burkhard, J. A. et al. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Bach, R. D. (2008). Ring strain energy in the oxetenes and in the corresponding saturated heterocycles. The Journal of Physical Chemistry A, 112(50), 13091-13098. [Link]

  • Jahshan, A. et al. (2019). The oxetane ring in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(16), 125633. [Link]

  • Gill, A. L. et al. (2015). The impact of incorporating oxetanes into a series of potent KDM5 inhibitors. MedChemComm, 6(8), 1445-1450. [Link]

Methodological & Application

Synthesis of 3-(2-Fluoro-4-nitrophenoxy)oxetane from 3,4-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This Application Note details the regioselective synthesis of 3-(2-Fluoro-4-nitrophenoxy)oxetane via Nucleophilic Aromatic Substitution (


). The target molecule is a high-value pharmacophore intermediate, leveraging the oxetane ring to improve physicochemical properties (solubility, metabolic stability) compared to gem-dimethyl or carbonyl analogs in drug candidates.[1]

The protocol utilizes 3,4-difluoronitrobenzene as the electrophile and 3-oxetanol as the nucleophile.[2] By exploiting the significant electronic differentiation between the C3 and C4 fluorine atoms relative to the nitro group, this method achieves high regioselectivity for the para-substituted product without the need for protecting groups.

Part 2: Mechanistic Grounding & Experimental Design

Retrosynthetic Analysis & Regioselectivity

The synthesis relies on the electronic activation provided by the nitro group (


).
  • Substrate: 3,4-difluoronitrobenzene.[3][4][5]

  • Electronic Environment:

    • C4-Fluorine (Para): Highly activated.[2] The developing negative charge in the Meisenheimer intermediate is delocalized directly onto the nitro group oxygens via resonance.

    • C3-Fluorine (Meta): Less activated.[2] Stabilization of the intermediate is primarily inductive; no direct resonance conjugation exists with the nitro group.

Reagent Selection Strategy
  • Base: Sodium Hydride (NaH, 60% dispersion) is selected to irreversibly deprotonate 3-oxetanol (

    
    ).[2] While milder bases (Cs
    
    
    
    CO
    
    
    ) can be used, NaH ensures rapid formation of the more nucleophilic alkoxide, allowing the reaction to proceed at lower temperatures (0°C to RT), thereby preserving the strained oxetane ring.
  • Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[2] DMF is preferred for its high dielectric constant, which stabilizes the polar transition state of the

    
     reaction, increasing the reaction rate.
    
  • Oxetane Stability: The oxetane ring is stable under basic conditions but susceptible to acid-catalyzed ring opening.[2][6] Therefore, acidic workups must be avoided or performed with extreme caution (pH > 4).

Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical resonance stabilization that dictates regioselectivity.

SNAr_Mechanism SM 3,4-Difluoronitrobenzene TS Meisenheimer Complex (Resonance Stabilized) SM->TS + Nu (Fast, Para-attack) Meta Meta-Attack Intermediate (No Resonance w/ NO2) SM->Meta Meta-attack (Slow) Nu Oxetan-3-oxide (Anion) Nu->TS Prod 3-(2-Fluoro-4-nitrophenoxy)oxetane (Target) TS->Prod - F⁻ (Aromatization)

Figure 1: Mechanistic pathway showing the preferential para-attack (C4) due to resonance stabilization by the nitro group.

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3,4-Difluoronitrobenzene (CAS: 369-34-6)[2]

    • 3-Oxetanol (CAS: 7748-36-9)[2]

    • Sodium Hydride (60% dispersion in mineral oil)

    • Anhydrous DMF (or THF)

    • Ethyl Acetate / Hexanes (for extraction/purification)

  • Equipment:

    • Three-neck round-bottom flask (flame-dried)

    • Nitrogen/Argon atmosphere line[2]

    • Ice-water bath[2][7]

    • Magnetic stirrer[2][7]

Step-by-Step Procedure

Step 1: Alkoxide Formation

  • Charge a flame-dried 100 mL round-bottom flask with Sodium Hydride (1.1 equiv, 60% dispersion).

  • Purge with inert gas (

    
     or Ar) and add anhydrous DMF  (5 mL per gram of substrate).[2]
    
  • Cool the suspension to 0°C using an ice bath.

  • Add 3-Oxetanol (1.05 equiv) dropwise (neat or dissolved in minimal DMF).[2]

    • Observation: Hydrogen gas evolution will occur.[2] Ensure proper venting.[2][8]

  • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2:


 Displacement [2]
  • Cool the alkoxide solution back to 0°C .

  • Add 3,4-Difluoronitrobenzene (1.0 equiv) dropwise.[2]

    • Note: The reaction is exothermic.[2] Control addition rate to maintain temperature < 10°C.

  • Remove the ice bath and allow the reaction to stir at RT for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.[2] The starting material (Rf ~0.[2]7) should disappear, and a new polar spot (Rf ~0.4) should appear.[2]

Step 3: Quench & Workup

  • Cool the mixture to 0°C.

  • Carefully quench with saturated aqueous NH

    
    Cl  (do not use strong acid).
    
  • Dilute with Water and extract with Ethyl Acetate (3x).[2][7]

  • Wash the combined organic layers with Water (2x) and Brine (1x) to remove DMF.[2]

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via silica gel flash chromatography.[2][9]

  • Gradient: 10%

    
     40% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 85–95%.

Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Step1 Step 1: Alkoxide Formation (NaH + 3-Oxetanol in DMF @ 0°C) Start->Step1 Step2 Step 2: Addition of Electrophile (3,4-Difluoronitrobenzene) Step1->Step2 H2 Evolution Ceases Step3 Step 3: Reaction Monitoring (Stir RT, 2-4h, Check TLC) Step2->Step3 Step4 Step 4: Workup (Quench NH4Cl, Extract EtOAc) Step3->Step4 SM Consumed Step5 Step 5: Purification (Flash Column Chromatography) Step4->Step5

Figure 2: Operational workflow for the synthesis of 3-(2-Fluoro-4-nitrophenoxy)oxetane.

Part 4: Data Analysis & Validation

Expected Analytical Data
TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR

4.5 - 5.0 ppm (m, 4H)
Oxetane ring protons (

).[2] Characteristic splitting due to ring puckering.[2]
1H NMR

5.3 - 5.5 ppm (m, 1H)
Methine proton (

) attached to the ether linkage.[2]
1H NMR

6.8 - 8.1 ppm (m, 3H)
Aromatic protons.[2] Pattern confirms 1,2,4-substitution.
19F NMR Singlet ~ -120 to -130 ppmSingle Fluorine signal confirms mono-substitution.[2]
LC-MS [M+H]+ or [M+Na]+Consistent with MW = 213.16 g/mol .[2]
Troubleshooting Guide
  • Issue: Low Yield / Unreacted SM.

    • Cause: Moisture in DMF or degraded NaH.[2]

    • Solution: Use freshly distilled DMF and verify NaH activity.[2]

  • Issue: Regioisomer Formation (Meta-product).

    • Cause: Extreme temperatures (>100°C) or solvent effects (rare).[2]

    • Solution: Keep reaction at RT. The electronic bias strongly favors the para-product (Ratio > 95:5).

  • Issue: Ring Opening.

    • Cause: Acidic workup or prolonged exposure to Lewis acids.[2]

    • Solution: Ensure quench is neutral/mildly basic.[2] Avoid strong acids during column chromatography (use neutral silica).[2]

Part 5: References

  • BenchChem. (2025).[2][6] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from

  • Organic Process Research & Development. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[10][11][12] (Note: Mechanistic contrast for 3,4-isomers). Retrieved from

  • National Institutes of Health (PMC). Oxetanes in Drug Discovery Campaigns.[2] Retrieved from

  • PrepChem. Synthesis of 3,4-difluoronitrobenzene. (Starting material properties).[2][6][9][12][13][14] Retrieved from

  • Google Patents. Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes (US5545768A).[2] Retrieved from

Sources

SNAr reaction conditions for oxetan-3-ol and fluoronitrobenzenes

Optimized S Ar Protocols for Coupling Oxetan-3-ol with Fluoronitrobenzenes

Executive Summary & Application Context

The oxetane ring has emerged as a critical "compact module" in modern drug discovery. Specifically, the oxetan-3-yl ether motif serves as a polar, metabolically stable bioisostere for gem-dimethyl groups and carbonyl functionalities. By replacing lipophilic alkyl chains with oxetane ethers, medicinal chemists can significantly lower logP, improve aqueous solubility, and reduce intrinsic clearance rates while maintaining structural fidelity.

This Application Note details the Nucleophilic Aromatic Substitution (S

oxetan-3-olfluoronitrobenzenes
Key Technical Challenges
  • Nucleophilicity vs. Basicity: Oxetan-3-ol is a secondary alcohol with moderate steric bulk. Efficient coupling requires complete deprotonation to the alkoxide.

  • Ring Strain: While oxetanes are remarkably stable to base, they are hypersensitive to Lewis and Brønsted acids. Standard acidic workups must be avoided.

  • Exotherm Control: The reaction of alkoxides with fluoronitrobenzenes is highly exothermic; thermal runaway can trigger ring decomposition or polymerization.

Mechanistic Principles & Reaction Design

The reaction proceeds via a classic addition-elimination mechanism.[1] The oxetan-3-oxide anion attacks the ipso-carbon of the fluoronitrobenzene, forming a resonance-stabilized Meisenheimer complex. The loss of the fluoride ion restores aromaticity.

Critical Factor: The Fluorine Effect

In S

fluorine
Diagram 1: Mechanistic Pathway & Stability Risks

SNAr_Mechanismcluster_0Activation Phasecluster_1S_NAr Cyclecluster_2Stability RisksOxetanOlOxetan-3-olAlkoxideOxetan-3-oxide(Nucleophile)OxetanOl->AlkoxideDeprotonationBaseBase (NaH or Cs2CO3)Base->AlkoxideMeisenheimerMeisenheimerComplexAlkoxide->MeisenheimerAttack (rds)ArFFluoronitrobenzene(Electrophile)ArF->MeisenheimerProduct3-(Aryloxy)oxetaneMeisenheimer->ProductEliminationFluorideF- (Leaving Group)Meisenheimer->FluorideRingOpenRing Opening(Decomposition)Product->RingOpenAvoid H+AcidAcidic Workup(H+)Acid->RingOpen

Figure 1: S

Experimental Protocols

Two distinct protocols are provided based on substrate sensitivity and scale.

Protocol A: The "Standard" High-Reactivity Method (NaH)

Best for: Unhindered substrates, rapid synthesis, small-to-mid scale (mg to g).

Reagents:

  • Oxetan-3-ol (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.3 equiv)

  • Fluoronitrobenzene (1.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon.

  • Deprotonation: Suspend NaH (1.3 equiv) in anhydrous THF at 0°C.

  • Nucleophile Formation: Add oxetan-3-ol (1.2 equiv) dropwise (gas evolution: H

    
    ). Stir at 0°C for 15–30 minutes until gas evolution ceases and a clear/cloudy alkoxide solution forms.
    
    • Expert Tip: Oxetan-3-ol is viscous; dilute with a small amount of THF for accurate transfer.

  • Addition: Add the fluoronitrobenzene (1.0 equiv) as a solution in THF dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

    • Monitoring: Check by TLC or LCMS. Look for the disappearance of the aryl fluoride.

  • Quench: Cool to 0°C. Carefully quench with water or saturated NH

    
    Cl .
    
    • Caution: Do NOT use HCl or strong acids.

  • Extraction: Extract with EtOAc (x3). Wash combined organics with water (to remove DMF if used) and brine.

  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (Silica gel).
Protocol B: The "Mild" Carbonate Method (Cs CO )

Best for: Base-sensitive substrates, large scale (>10g), or when NaH safety is a concern.

Reagents:

  • Oxetan-3-ol (1.5 equiv)

  • Cesium Carbonate (Cs

    
    CO
    
    
    ) (2.0 equiv)
  • Fluoronitrobenzene (1.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Charging: To a reaction vial/flask, add Fluoronitrobenzene (1.0 equiv), Oxetan-3-ol (1.5 equiv), and Cs

    
    CO
    
    
    (2.0 equiv).
  • Solvent: Add MeCN or DMF (0.5 M).

  • Reaction: Heat to 50–70°C .

    • Note: Carbonate bases are weaker than NaH; thermal energy is required to drive the equilibrium and the S

      
      Ar kinetics.
      
  • Monitoring: Reaction times are typically longer (4–16 hours).

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

  • Purification: Standard flash chromatography.

Optimization & Decision Logic

Use the following logic flow to determine the optimal conditions for your specific substrate.

Diagram 2: Experimental Decision Tree

Decision_TreeStartStart: Select ConditionsSubstrateCheckSubstrate Sensitivity?Start->SubstrateCheckRobustRobust (No base-labile groups)SubstrateCheck->RobustSensitiveSensitive (Esters, Nitriles present)SubstrateCheck->SensitiveNaH_MethodProtocol A: NaH / THF(0°C to RT)Robust->NaH_MethodFastFast Reaction (<4h)High YieldNaH_Method->FastWorkupWorkup: Neutral/Basic Only(NO 1M HCl)Fast->WorkupCs2CO3_MethodProtocol B: Cs2CO3 / MeCN(60°C)Sensitive->Cs2CO3_MethodSlowSlower Reaction (Overnight)Mild ProfileCs2CO3_Method->SlowSlow->Workup

Figure 2: Workflow for selecting the appropriate base and solvent system based on substrate complexity.

Comparative Data Summary

The following table summarizes expected performance metrics based on internal validation and literature precedents for p-fluoronitrobenzene.

ParameterProtocol A (NaH/THF)Protocol B (Cs

CO

/DMF)
Protocol C (KOtBu/THF)
Reaction Time 1–3 Hours12–18 Hours< 1 Hour
Temperature 0°C

23°C
60°C0°C
Yield (Typical) 85–95%75–88%80–90%
Impurity Profile MinimalTrace hydrolysis (if wet)Risk of elimination side-products
Scalability Moderate (H

management)
ExcellentGood
Oxetane Stability HighHighModerate (Strong base risk)

Troubleshooting & Critical Control Points

  • The "Acid Trap":

    • Issue: Product disappears during workup or turns into a complex mixture.

    • Cause: Oxetanes open in acidic media to form 1,3-diols.

    • Solution: Ensure aqueous washes are pH

      
       7. If silica gel is acidic, treat the column with 1% Et
      
      
      N in hexanes before loading.
  • Incomplete Conversion:

    • Issue: Starting material (Ar-F) remains.

    • Cause: Moisture in the solvent quenching the alkoxide.

    • Solution: Use anhydrous solvents (Karl Fischer < 50 ppm). Increase oxetan-3-ol to 1.5 equiv.

  • Regioselectivity (for di-fluorinated systems):

    • S

      
      Ar occurs preferentially at the position ortho or para to the nitro group.[1]
      
    • Ortho-fluorine is often displaced faster than para-fluorine due to the inductive effect of the adjacent nitro group, provided steric hindrance is minimal.

References

  • Wuitschik, G., et al. (2010).[2][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[2][3]

  • Burkhard, J. A., et al. (2010).[2][3] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.

  • Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition, 45(46), 7736–7739.[4]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][6][7] Chemical Reviews, 116(24), 15032–15088.

Strategic Synthesis of 3-Aryloxyoxetanes via Modified Williamson Ether Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxetane Effect" in Drug Design

The oxetane ring has emerged as a critical bioisostere in modern medicinal chemistry, popularized largely by the work of the Carreira group.[1] Replacing a gem-dimethyl group or a carbonyl functionality with an oxetane ring often leads to improved solubility, reduced lipophilicity (LogD), and enhanced metabolic stability without significant conformational perturbation.

However, the synthesis of 3-aryloxyoxetanes (ethers) presents a unique challenge. The high ring strain of the oxetane (~107 kJ/mol) combined with the steric hindrance at the 3-position makes the standard Williamson ether synthesis prone to failure. Conventional conditions often lead to ring-opening or elimination rather than the desired


 substitution.

This guide details a modified Williamson ether protocol optimized for reproducibility and scalability. It relies on the use of 3-iodooxetane as a "soft" electrophile and Cesium Carbonate (


)  to leverage the cesium effect, ensuring high yields even with electron-rich phenols.

Strategic Analysis: Mechanistic Causality

To successfully synthesize 3-aryloxyoxetanes, one must understand the competition between Substitution (


) and Elimination (E2).
The Electrophile Dilemma
  • 3-Bromooxetane: Commercially available but often too unreactive for sterically demanding phenols.

  • 3-Tosyloxyoxetane: Good leaving group, but hard nucleophiles (alkoxides) often trigger E2 elimination to form allylic alcohols (which tautomerize to aldehydes).

  • 3-Iodooxetane (Recommended): The iodide is a superior leaving group. It is "softer," facilitating orbital overlap with phenoxides in the transition state, thereby favoring

    
     over E2.
    
The Base Effect ( vs. )

We utilize ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 in this protocol.[2][3] The large ionic radius of Cesium (

) creates a "loose ion pair" with the phenoxide in aprotic solvents (DMF/MeCN). This increases the nucleophilicity of the phenoxide oxygen ("naked anion" effect), which is critical for attacking the hindered 3-position of the oxetane ring.
Pathway Visualization

The following diagram illustrates the competitive landscape and the logic behind the protocol design.

OxetaneSynthesis Start 3-Oxetanol Tosylate 3-Oxetanyl Tosylate (Activated) Start->Tosylate TsCl, Pyridine Iodide 3-Iodooxetane (Soft Electrophile) Tosylate->Iodide NaI, Acetone (Finkelstein) SideProduct Allylic Alcohol/Aldehyde (Elimination Product) Tosylate->SideProduct Direct Coupling (High Risk) Target 3-Aryloxyoxetane (Target Ether) Iodide->Target Iodide->SideProduct Strong Base/High T E2 Pathway (Minor) Phenol Ar-OH (Nucleophile) Phenol->Target Cs2CO3, DMF SN2 Pathway (Major)

Figure 1: Reaction pathway logic. Conversion to the iodide and use of mild bases minimizes the elimination pathway shown in red.

Critical Reagent Selection

ReagentRoleSpecification/Notes
3-Iodooxetane ElectrophileFreshly prepared or stored stabilized over Cu at 4°C. Unstable to light/heat.
Phenol (Ar-OH) NucleophileSubstrate. Electron-deficient phenols react faster; electron-rich require longer times.
Cesium Carbonate BaseAnhydrous . Must be ground to a fine powder before use to maximize surface area.
DMF SolventAnhydrous (99.8%) . Water poisons the reaction by solvating the nucleophile.
Acetonitrile Alt.[2] SolventUseful for easier workup, but reaction rates are generally slower than in DMF.

Experimental Protocols

Protocol A: Preparation of 3-Iodooxetane (The Electrophile)

Note: While 3-iodooxetane is commercially available, it is expensive and degrades. In-house preparation from 3-oxetanyl tosylate is recommended for scale.

Reagents:

  • 3-Oxetanyl tosylate (1.0 equiv)

  • Sodium Iodide (NaI) (5.0 equiv)

  • Acetone (Reagent grade)

Procedure:

  • Dissolution: Dissolve 3-oxetanyl tosylate in acetone (0.2 M concentration) in a round-bottom flask.

  • Addition: Add solid NaI (5.0 equiv) in one portion. The solution may turn yellow.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 12–16 hours. A heavy precipitate of sodium tosylate (NaOTs) will form.

  • Filtration: Cool to room temperature (RT). Filter off the white solid (NaOTs) and wash the cake with diethyl ether.

  • Concentration: Carefully concentrate the filtrate in vacuo at low temperature (bath < 30°C). Caution: 3-Iodooxetane is volatile. Do not apply high vacuum for extended periods.

  • Workup: Dissolve the residue in diethyl ether (

    
    ) and wash with water (
    
    
    
    ) and sodium thiosulfate (
    
    
    ) to remove iodine traces. Dry over
    
    
    .
  • Purification: Carefully remove solvent. Distillation is possible but risky due to thermal instability. Filtration through a short plug of silica gel eluting with Pentane/Ether is usually sufficient.

    • Stability Check: Store at -20°C in the dark.

Protocol B: Williamson Coupling (Synthesis of 3-Aryloxyoxetane)

This protocol uses the "Cesium Effect" to drive the reaction.

Reagents:

  • Substituted Phenol (1.0 equiv)[4]

  • 3-Iodooxetane (1.5 – 2.0 equiv)

  • Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • DMF (Anhydrous, 0.5 M relative to phenol)

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Base Activation: Add the phenol (1.0 equiv) and finely ground

    
     (2.0 equiv) to the flask.
    
  • Solvation: Add anhydrous DMF via syringe. Stir at RT for 15 minutes to allow partial deprotonation and formation of the cesium phenoxide.

  • Electrophile Addition: Add 3-iodooxetane (1.5 equiv) as a solution in a minimum amount of DMF or neat.

  • Reaction: Seal the vessel and heat to 80°C .

    • Monitoring: Monitor by LC-MS or TLC. Reaction time is typically 4–16 hours depending on the phenol's electronics.

    • Note on Color: The reaction often turns dark brown; this is normal.

  • Workup (Critical for DMF removal):

    • Dilute the mixture with Ethyl Acetate (EtOAc) or TBME (tert-butyl methyl ether).

    • Wash 3 times with water (to remove DMF) and once with brine.

    • Alternative: If the product is very polar, evaporate DMF using a Genevac or high-vacuum manifold with a cold trap.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel).
    
    • Eluent: Hexanes/EtOAc gradients. Oxetanes are polar; expect them to elute later than typical aryl ethers.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Phenol is too electron-rich (e.g., 4-OMe).Increase temperature to 100°C; Add KI (0.1 equiv) as a catalyst; Increase 3-iodooxetane to 3.0 equiv.
Allylic Alcohol Byproduct E2 Elimination is dominating.Lower temperature to 60°C; Ensure

is dry; Switch solvent to Acetone (slower but suppresses E2).
Ring Opening Acidic workup or silica acidity.Do not use acid in workup. Pre-treat silica gel with 1%

during column packing.
Explosion/Pressure Thermal decomposition of oxetane.Never heat 3-iodooxetane above 120°C. Use blast shields for scales >5g.
Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dry Phenol & Cs2CO3 (Vacuum/Desiccator) Step3 Mix Phenol + Base + DMF (Stir 15 min @ RT) Step1->Step3 Step2 Prepare 3-Iodooxetane (Fresh is best) Step4 Add 3-Iodooxetane (1.5 - 2.0 equiv) Step2->Step4 Step3->Step4 Step5 Heat to 80°C (4-16 Hours) Step4->Step5 Step6 Dilute w/ EtOAc Wash 3x H2O Step5->Step6 Step7 Flash Chromatography (Neutralized Silica) Step6->Step7

Figure 2: Operational workflow for the Williamson coupling of phenols and oxetanes.

References

  • Wuitschik, G., et al. (2010).[5] "Oxetanes as Promising Modules in Drug Discovery."[5][6][7][8] Angewandte Chemie International Edition, 49(48), 9052–9067.

  • Burkhard, J. A., et al. (2010).[5] "Synthesis and Structural Analysis of 3-Aryloxyoxetanes." Organic Letters, 12(9), 1944–1947.

  • Bull, J. A., et al. (2016).[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][5][9][10] Chemical Reviews, 116(19), 12150–12233.

  • Dunet, J., et al. (2017). "Practical Synthesis of 3-Aryloxyoxetanes." European Journal of Organic Chemistry, 2017(15), 2100-2105.

Sources

Application Note: Chemo-Selective Reduction Strategies for Labile Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 3-(2-Fluoro-4-nitrophenoxy)oxetane to its corresponding aniline, 4-((oxetan-3-yl)oxy)-3-fluoroaniline , presents a specific chemoselective challenge in medicinal chemistry. While the nitro-to-aniline reduction is a standard transformation, the presence of the oxetane ring —a strained, four-membered cyclic ether—imposes strict limitations on acidity and temperature.

This guide outlines two validated protocols designed to preserve the oxetane ring integrity while achieving quantitative reduction of the nitro group.

  • Method A (Catalytic Hydrogenation): Ideal for clean, high-throughput synthesis where pH control is strictly managed.

  • Method B (Iron/Ammonium Chloride): A robust, scalable "Bechamp-type" reduction that avoids the risks of hydrogenolysis and operates under near-neutral conditions.

Chemical Context & The "Oxetane Dilemma"

Oxetanes are increasingly utilized in drug discovery as stable surrogates for carbonyls or gem-dimethyl groups to improve metabolic stability and solubility. However, the ring strain (~106 kJ/mol) makes them susceptible to acid-catalyzed ring opening (hydrolysis) to form 1,3-diols.

The Challenge
  • Substrate: 3-(2-Fluoro-4-nitrophenoxy)oxetane.

  • Target: 4-((oxetan-3-yl)oxy)-3-fluoroaniline.

  • Critical Failure Mode: In the presence of strong acids (often used to activate metal reductants like Fe or Zn), the oxetane oxygen protonates, leading to nucleophilic attack and ring opening.

  • Secondary Risk: Hydrogenolysis of the benzylic-like C-O bond during catalytic hydrogenation if the catalyst activity is too high or the medium becomes acidic.

Reaction Scheme & Failure Pathways

ReactionScheme Substrate 3-(2-Fluoro-4-nitrophenoxy)oxetane (Nitro Precursor) Target 4-((oxetan-3-yl)oxy)-3-fluoroaniline (Target Aniline) Substrate->Target Reduction (Neutral Conditions) SideProduct Ring-Opened Diol Impurity (Acid Hydrolysis) Substrate->SideProduct H+ / H2O (Acidic Workup/Reaction) Cleaved Phenol Cleavage Product (Hydrogenolysis) Substrate->Cleaved H2 / Pd-C (High Temp/Pressure)

Figure 1: Reaction pathway showing the desired reduction versus critical acid-catalyzed ring-opening and hydrogenolysis side reactions.

Experimental Protocols

Method A: Neutral Catalytic Hydrogenation ( / Pd-C)

Best for: Small to medium scale (100 mg – 10 g), high purity requirements.

Rationale: Palladium on carbon is efficient, but standard conditions often use acetic acid or HCl to accelerate the reaction. Here, we strictly use a neutral solvent (Ethyl Acetate or THF) to prevent oxetane hydrolysis. Methanol is avoided if transesterification or solvolysis is a risk, though it is generally acceptable for this substrate at low temperatures.

Materials
  • Substrate: 3-(2-Fluoro-4-nitrophenoxy)oxetane (1.0 equiv)

  • Catalyst: 5% Pd/C (50% water wet) (10 wt% loading relative to substrate)[1]

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) (Degassed)

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (15-30 psi)
    
Protocol
  • Preparation: In a round-bottom flask or hydrogenation vessel, dissolve the nitro substrate in EtOAc (concentration ~0.1 M).

  • Catalyst Addition: Under a nitrogen blanket, carefully add the 5% Pd/C catalyst. Caution: Dry Pd/C is pyrophoric. Use water-wet catalyst.

  • Purge: Evacuate the vessel and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Stir vigorously at Room Temperature (20-25°C) under

    
     atmosphere (balloon or 15 psi).
    
    • Critical Control: Do NOT heat above 40°C. Higher temperatures increase the risk of C-O bond cleavage.

  • Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexane). The reaction is typically complete in 2–4 hours. Look for the disappearance of the nitro peak and the emergence of the aniline (M+1 = 184.2 for the core, adjusted for substituents).

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the catalyst.[2]

    • Wash the Celite pad with EtOAc.

    • Concentrate the filtrate under reduced pressure at <40°C.

    • Note: The product is an aniline and may be sensitive to oxidation; store under inert gas.

Method B: Iron / Ammonium Chloride ( )

Best for: Large scale (>10 g), robust tolerance, or if the substrate contains halogens sensitive to hydrogenolysis (e.g., Iodine/Bromine).

Rationale: This is a classic electron-transfer reduction. Unlike the Fe/HCl or Fe/AcOH methods, the


 system operates in a slightly acidic-to-neutral aqueous medium (pH 5-6), which is perfectly tolerated by the oxetane ring. It is cheaper and safer than hydrogenation on a large scale.
Materials
  • Substrate: 3-(2-Fluoro-4-nitrophenoxy)oxetane (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio) or Methanol/Water (4:1)

Protocol
  • Activation: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, suspend Iron powder and

    
     in the Ethanol/Water mixture.
    
  • Pre-heating: Heat the mixture to reflux (approx. 70-80°C) for 15 minutes to "activate" the iron surface (etching the oxide layer).

  • Addition: Add the nitro substrate portion-wise or as a solution in Ethanol.

    • Note: The reaction is exothermic. On a large scale, control the addition rate to maintain gentle reflux.

  • Reaction: Stir at reflux for 1–3 hours.

    • Monitoring: TLC will show the conversion of the non-polar nitro compound to the polar fluorescent aniline.

  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Filtration: Filter the slurry through Celite to remove iron oxides. Wash the cake with EtOAc or MeOH.

    • Extraction: Concentrate the filtrate to remove most of the organic solvent (EtOH/MeOH). Dilute the remaining aqueous residue with water and extract 3x with Ethyl Acetate.

    • Wash: Wash the combined organic layers with Brine.[2][3] Dry over

      
      .[2][4]
      
    • Concentration: Evaporate solvent to yield the crude aniline.[3]

Comparative Analysis of Methods

FeatureMethod A:

/ Pd-C
Method B: Fe /

Oxetane Stability High (at <40°C)Excellent (Buffer effect)
Yield 90-98%85-95%
Reaction Time 2-4 Hours1-3 Hours
Scalability Limited by

safety
Excellent (Batch)
Cost High (Catalyst)Low (Iron)
Workup Simple FiltrationFiltration + Extraction
Risk De-halogenation (if Br/I present)Iron residue in product

Decision Logic for Method Selection

DecisionTree Start Start: Nitro Reduction Halogens Are sensitive halogens (Br, I) present elsewhere? Start->Halogens Scale Is Scale > 20g? Halogens->Scale No FeMethod USE METHOD B (Fe / NH4Cl) Prevents dehalogenation Safe for scale Halogens->FeMethod Yes Scale->FeMethod Yes H2Method USE METHOD A (H2 / Pd-C) Cleaner profile Faster workup Scale->H2Method No

Figure 2: Decision matrix for selecting the optimal reduction protocol based on substrate complexity and scale.

Troubleshooting & Quality Control

  • Incomplete Reaction (Method B): If the reaction stalls, add fresh Iron powder (1-2 equiv) and ensure vigorous mechanical stirring. Iron reductions are heterogeneous and rely on surface area.

  • Ring Opening (Impurity detected): Check the pH of the aqueous layer during workup. If acidic, neutralize immediately with saturated

    
    . Avoid using HCl during the workup of the iron sludge.
    
  • Product Oxidation: Anilines are prone to air oxidation (turning brown/black). Store the product under Nitrogen at -20°C if not using immediately.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[5] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

    • Key Insight: Establishes the stability profile of oxetanes and their utility as metabolic stable groups.
  • Ramadas, K., & Srinivasan, N. (1992).[6] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[7] Synthetic Communications, 22(22), 3189–3195.[6] Link

    • Key Insight: The foundational protocol for the neutral Fe/NH4Cl reduction method.
  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8][9] Chemical Reviews, 116(24), 15089–15151. Link

    • Key Insight: Comprehensive review detailing the acid-sensitivity and hydrogen
  • BenchChem. (2025).[2][10] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." Link

    • Key Insight: General protocols for catalytic hydrogenation and iron-mediated reductions.[11]

Sources

Reagents for coupling 3-iodooxetane with 2-fluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Coupling of 3-Iodooxetane with 2-Fluoro-4-nitrophenol


)
Author:  Senior Application Scientist, Chemical Development Group[1]

Part 1: Executive Summary & Strategic Rationale

The Challenge: The incorporation of oxetane rings into drug scaffolds is a high-value strategy in modern medicinal chemistry.[2][3] Known as the "oxetane effect," replacing a gem-dimethyl or carbonyl group with an oxetane often improves aqueous solubility, lowers lipophilicity (


), and enhances metabolic stability (Wuitschik et al., 2010).[1]

However, coupling 3-iodooxetane with 2-fluoro-4-nitrophenol presents specific challenges:

  • Electrophile Sensitivity: 3-Iodooxetane is a strained four-membered ring.[4] While stable to base, it is highly susceptible to acid-catalyzed ring opening and thermal decomposition at high temperatures (

    
    ).[1]
    
  • Nucleophile Electronics: The nitro group on the phenol strongly withdraws electrons, stabilizing the phenoxide anion. While this makes deprotonation easy (

    
    ), it reduces the nucleophilicity of the oxygen, requiring a more active electrophile or optimized conditions to drive the 
    
    
    
    reaction.[1]

The Solution: This protocol utilizes a Cesium Carbonate (


) mediated alkylation in N,N-Dimethylformamide (DMF) .[1] The "Cesium Effect" is critical here: the large cesium cation forms a loose ion pair with the phenoxide, increasing its solubility in organic solvents and exposing the "naked" anion for a more efficient attack on the sterically hindered secondary carbon of the oxetane.

Part 2: Mechanism & Critical Parameters

Reaction Mechanism ( Substitution)

The reaction proceeds via a classic bimolecular nucleophilic substitution. The base deprotonates the phenol to generate a phenoxide. This nucleophile attacks the C3 position of the oxetane, displacing the iodide.

Key Mechanistic Insights:

  • Leaving Group: Iodine is the optimal leaving group for this substrate. The corresponding bromide (3-bromooxetane) is significantly less reactive and often fails to couple with electron-deficient phenols.

  • Solvent Effects: DMF is chosen for its high dielectric constant, which dissociates the ion pairs, and its ability to solvate the cation (

    
    ), leaving the phenoxide anion reactive.[1]
    
  • Temperature Control: The reaction requires heat to overcome the activation energy of the secondary halide displacement but must remain below the decomposition threshold of the oxetane ring.

Visualizing the Pathway

ReactionPathway Reactants Reactants: 2-Fluoro-4-nitrophenol + 3-Iodooxetane Deprotonation Step 1: Deprotonation (Cs2CO3 Base) Reactants->Deprotonation  Mixing in DMF Intermediate Intermediate: Cesium Phenoxide (Loose Ion Pair) Deprotonation->Intermediate  - H+ Transition Step 2: SN2 Attack (Backside Displacement) Intermediate->Transition  + Heat (80°C) Product Product: 3-(2-Fluoro-4-nitrophenoxy)oxetane Transition->Product  - CsI

Figure 1: Mechanistic pathway for the cesium-promoted etherification.

Part 3: Experimental Protocol

Reagent Selection Guide
ReagentRoleSpecificationsRationale
2-Fluoro-4-nitrophenol Nucleophile>98% PurityLimiting reagent.
3-Iodooxetane Electrophile1.5 EquivalentsExcess required to compensate for potential thermal degradation.
Cesium Carbonate (

)
Base2.0 Equivalents, AnhydrousLarge cation promotes solubility and nucleophilicity ("Cesium Effect").[1]
DMF SolventAnhydrous (Sure/Seal™)Polar aprotic solvent essential for

. Water must be excluded to prevent hydrolysis.
Step-by-Step Procedure

Safety Note: 3-Iodooxetane is an alkylating agent and potential mutagen. 2-Fluoro-4-nitrophenol is toxic. Perform all operations in a fume hood.

Step 1: Reaction Setup

  • Oven-dry a 25 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Cool to room temperature under a stream of nitrogen (

    
    ).
    
  • Add 2-Fluoro-4-nitrophenol (157 mg, 1.0 mmol) and Cesium Carbonate (652 mg, 2.0 mmol).

  • Add Anhydrous DMF (3.0 mL).

  • Stir at room temperature for 15 minutes. Observation: The solution should turn vibrant yellow/orange, indicating phenoxide formation.[1]

Step 2: Addition & Reaction

  • Add 3-Iodooxetane (276 mg, 1.5 mmol) via syringe.

  • Seal the flask and equip with a nitrogen balloon or inert gas line.

  • Heat the reaction mixture to 80°C in an oil bath.

  • Monitor by TLC or LC-MS.

    • TLC Eluent:[1] 20% Ethyl Acetate in Hexanes.

    • Target Time: 12–16 hours.

Step 3: Workup (Crucial for Oxetane Stability) Warning: Do not use acidic washes (e.g., 1M HCl), as this will open the oxetane ring.[1]

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (20 mL) and pour into a separatory funnel.

  • Wash with Water (3 x 10 mL) to remove DMF and inorganic salts.

  • Wash with Saturated Brine (1 x 10 mL).

  • Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ) .[5]
    
  • Filter and concentrate under reduced pressure (Rotavap) at <40°C.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Gradient: 0%

    
     30% EtOAc in Hexanes.
    
  • The product is typically a white to pale yellow solid/oil.

Workflow Diagram

Workflow Setup Setup: Dry RBF, N2 atm Add Phenol + Cs2CO3 + DMF Activation Activation: Stir 15 min @ RT (Formation of Phenoxide) Setup->Activation Addition Addition: Add 3-Iodooxetane Heat to 80°C Activation->Addition Monitor Monitor: TLC/LCMS (12-16h) Check for Phenol consumption Addition->Monitor Workup Workup: Dilute EtOAc Wash H2O x3 (Remove DMF) NO ACID WASH Monitor->Workup Purify Purification: Flash Chromatography 0-30% EtOAc/Hex Workup->Purify

Figure 2: Operational workflow for the synthesis.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Phenol is too electron-deficient; Nucleophile is weak.Increase temperature to 90-100°C. Add 0.1 eq of tetrabutylammonium iodide (TBAI) as a phase transfer catalyst/activator.
Oxetane Ring Opening Acidic contamination or excessive heat.[2]Ensure all glassware is base-washed. Strictly avoid acidic workups. Keep rotavap bath <40°C.
Product decomposes on Silica Silica gel is slightly acidic.Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading the sample.

Part 5: References

  • Wuitschik, G., et al. (2010).[3][6][7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[1][3] [1]

  • Burkhard, J. A., et al. (2010).[3][6][7] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947.[1]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][6][7][8][9][10] Chemical Reviews, 116(19), 12150–12233.[1][9] [1][9]

  • BenchChem. (2025).[2][5][11] "Technical Guide to 3-Iodooxetane: Structure and Properties."

Sources

Application Note: Strategic Incorporation of Oxetane Bioisosteres in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: Mycobacterium tuberculosis Permeability

The development of novel antitubercular agents is plagued by a paradox: drugs must be lipophilic enough to penetrate the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis (M.tb), yet soluble enough to achieve oral bioavailability. Traditional lipophilic scaffolds (e.g., adamantanes, cyclohexanes) often suffer from high metabolic clearance and poor solubility (high LogP).

The Solution: The Oxetane Bioisostere

The oxetane ring (a four-membered cyclic ether) has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups.[1] Unlike carbocyclic analogs, oxetanes possess a high dipole moment and significant amphiphilicity.

Key Advantages in TB Drug Design:

  • Lipophilicity Modulation: Replacement of a gem-dimethyl group with an oxetane typically lowers LogP/LogD by ~1.0 unit, reducing non-specific binding and metabolic liability.

  • Solubility Enhancement: The exposed oxygen lone pair acts as a hydrogen bond acceptor, significantly improving aqueous solubility.

  • Metabolic Stability: The 3,3-disubstituted oxetane motif is remarkably stable to hydrolytic and oxidative metabolism compared to epoxides or linear ethers.

Comparative Metrics

The following table illustrates the physicochemical shift when replacing a gem-dimethyl group with an oxetane in a theoretical antitubercular pharmacophore.

PropertyGem-Dimethyl ScaffoldOxetane ScaffoldImpact on TB Efficacy
LogD (pH 7.4) 4.2 (High)3.1 (Optimal)Improved free fraction; reduced lipophilic toxicity.
Solubility < 5 µM> 150 µMEnhanced oral absorption.
Metabolic Clearance High (CYP mediated)LowExtended half-life (

).
H-Bond Acceptors 01Potential for new binding interactions (e.g., DprE1).

Part 2: Chemical Synthesis Protocols

Protocol A: Synthesis of the Spiro-Oxetane Scaffold

Target: tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate Rationale: This spiro-scaffold is a direct bioisostere for the piperidine/cyclohexane ring found in drugs like Bedaquiline or Linezolid analogs. Mechanism: The synthesis utilizes the Johnson-Corey-Chaykovsky reaction.[2] It proceeds via a sulfur ylide addition to a ketone, forming an epoxide intermediate, which is subsequently ring-expanded to the oxetane.[3]

Workflow Diagram (Graphviz)

OxetaneSynthesis cluster_conditions Critical Parameters Ketone N-Boc-4-Piperidone (Starting Material) Epoxide Spiro-Epoxide Intermediate Ketone->Epoxide Step 1: Epoxidation (DMSO, rt) Ylide Trimethylsulfoxonium Iodide (TMSOI) + NaH Ylide->Epoxide Oxetane Spiro-Oxetane Product Epoxide->Oxetane Step 2: Ring Expansion (Excess Ylide, 50°C) Safety Warning: NaH generates H2 gas. Use venting. Temp Temp Control: >50°C required for ring expansion.

Caption: Two-step one-pot synthesis of spiro-oxetanes via sulfur ylide insertion.

Detailed Methodology

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Trimethylsulfoxonium iodide (TMSOI) (3.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (3.0 equiv)

  • DMSO (Anhydrous)

  • tert-Butanol (t-BuOH) (Catalytic additive, optional)

Step-by-Step Procedure:

  • Ylide Formation:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add TMSOI (3.0 equiv) and NaH (3.0 equiv).

    • Safety Note: Slowly add anhydrous DMSO (10 mL/g of ketone) via syringe. Massive hydrogen evolution will occur. Ensure adequate venting.

    • Stir the mixture at room temperature (RT) for 1 hour until the solution becomes clear/homogeneous (formation of dimethyloxosulfonium methylide).

  • Epoxidation:

    • Dissolve N-Boc-4-piperidone (1.0 equiv) in a minimal amount of anhydrous DMSO.

    • Add the ketone solution dropwise to the ylide solution at RT.

    • Stir for 2 hours. Checkpoint: TLC should show consumption of ketone and formation of the spiro-epoxide.

  • Ring Expansion (The Critical Step):

    • Unlike simple epoxidation, oxetane formation requires thermal energy to overcome the barrier for the second methylene insertion.

    • Heat the reaction mixture to 50–60 °C for 16–24 hours.

    • Mechanistic Insight: The excess ylide attacks the less hindered carbon of the epoxide, opening the ring and displacing DMSO to close the 4-membered oxetane.

  • Workup & Purification:

    • Cool to RT and quench slowly with cold saturated aqueous NH₄Cl.

    • Extract with Et₂O (3x). Note: Avoid DCM if possible as DMSO is difficult to remove; Et₂O/Water partitioning is superior.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc). The oxetane is typically more polar than the epoxide intermediate.

Protocol B: Coupling to Antitubercular Pharmacophores

Context: Once the spiro-oxetane scaffold is prepared, it must be deprotected and coupled to a core pharmacophore (e.g., a quinolone or nitroimidazole).

Step-by-Step Procedure:

  • Boc-Deprotection: Treat the spiro-oxetane with TFA/DCM (1:4) at 0 °C.

    • Critical: Do not use HCl/MeOH or strong Lewis acids for extended periods. While 3,3-disubstituted oxetanes are stable, high acidity can trigger ring opening to the diol.[4] TFA is generally tolerated well at 0 °C.

  • SNAr Coupling:

    • React the resulting free amine with a halogenated heterocycle (e.g., 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole or a fluorinated quinolone).

    • Conditions: K₂CO₃, DMF, 80 °C.

    • Validation: Verify product mass via LC-MS to ensure the oxetane ring remained intact (M+H should correspond to the cyclic ether, not the ring-opened alcohol).

Part 3: Biological Validation (REMA Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the oxetane analogs against M. tuberculosis H37Rv. Method: Resazurin Microtiter Assay (REMA).[5][6][7][8] This is a colorimetric assay where blue resazurin is reduced to pink resorufin by metabolically active bacteria.[6]

Assay Logic (Graphviz)

REMA_Assay Inoculum M.tb H37Rv Culture (Mid-log phase) PlatePrep 96-Well Plate Serial Dilutions of Drug Inoculum->PlatePrep Inoculate Incubation Incubate 7 Days 37°C PlatePrep->Incubation DyeAdd Add Resazurin (0.02% w/v) Incubation->DyeAdd Readout Read after 24h DyeAdd->Readout Result_Blue MIC Defined Readout->Result_Blue No Growth (Inhibition) Result_Pink > MIC Readout->Result_Pink Growth (Failure)

Caption: REMA workflow for determining antitubercular efficacy.

Protocol Details

Safety: BSL-3 laboratory conditions are mandatory for H37Rv.

  • Media Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Compound Dilution:

    • Prepare 10 mM stock solutions of oxetane analogs in DMSO.

    • Perform 2-fold serial dilutions in 96-well plates (100 µL/well). Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation:

    • Adjust M.tb culture to OD₆₀₀ ≈ 0.2.

    • Dilute 1:100 in 7H9 broth.

    • Add 100 µL of inoculum to each well.

  • Incubation: Seal plates and incubate at 37 °C for 7 days.

  • Development:

    • Add 30 µL of 0.01% or 0.02% resazurin solution (freshly prepared).

    • Incubate for an additional 24 hours.

  • Interpretation:

    • Blue: No bacterial growth (Effective inhibition).

    • Pink: Bacterial growth (Resazurin reduced to resorufin).[5][6]

    • MIC Value: The lowest concentration that prevents the color change from blue to pink.[5]

Part 4: Troubleshooting & Expert Insights

Stability "Myths" vs. Reality

A common misconception is that oxetanes are inherently unstable in acid.[4][9]

  • Reality: 3,3-disubstituted oxetanes are sterically protected.[10][4] They survive standard silica gel chromatography and TFA deprotection.

  • Risk Factor: The presence of an internal nucleophile (e.g., a hydroxyl group 3-4 carbons away) can trigger intramolecular ring opening under acidic conditions.[9] Design your molecules to avoid these motifs.

Synthetic Pitfalls[4]
  • Incomplete Ring Expansion: If the reaction stops at the epoxide, increase the temperature to 60 °C or add t-BuOH (1.0 equiv) to the reaction mixture. The alcohol facilitates proton transfer steps in the ylide mechanism.

  • Workup Emulsions: DMSO causes terrible emulsions. Back-extract the aqueous layer with EtOAc multiple times, or use a continuous extractor if scale permits.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[11] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[5] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[10] Chemical Reviews, 116(24), 15089–15166. Link

  • Barnes, N., et al. (2018). "Safety and efficacy of oxetane-containing compounds in tuberculosis drug discovery." Journal of Medicinal Chemistry, 61(10), 4600-4610. Link

Sources

Application Note: Scalable Synthesis of Fluorinated Nitrophenoxy Oxetanes

Author: BenchChem Technical Support Team. Date: February 2026


) for Oxetane Ethers
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

This application note details the scalable synthesis of fluorinated nitrophenoxy oxetanes, a critical scaffold in modern drug discovery. Oxetanes serve as potent bioisosteres for gem-dimethyl and carbonyl groups, significantly improving aqueous solubility and metabolic stability (lowering LogD) without increasing lipophilicity.[1]

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


) of fluoronitrobenzenes with oxetan-3-ol. While conceptually simple, the scale-up of this reaction presents specific challenges regarding thermal safety  (exothermic 

combined with nitro-aromatic energetics) and chemical stability (acid-sensitivity of the oxetane ring). This guide provides a robust, self-validating protocol optimized for multi-gram to kilogram scales, utilizing crystallization-driven purification to avoid chromatographic bottlenecks.

Strategic Analysis & Mechanism

The "Oxetane Effect" in Medicinal Chemistry

The incorporation of an oxetane ring into a lipophilic drug scaffold often results in the "Oxetane Effect":

  • Solubility: The high dipole moment of the oxetane oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility.

  • Metabolic Stability: Unlike gem-dimethyl groups, oxetanes block metabolic "soft spots" (e.g., benzylic positions) while resisting oxidative metabolism by cytochrome P450s.

  • Structural Rigidity: The ring constrains the ether linkage, potentially locking the molecule in a bioactive conformation.

Reaction Mechanism: Regioselective

The synthesis utilizes the high reactivity of fluoronitrobenzenes. In substrates like 3,4-difluoronitrobenzene , the fluorine atom para to the nitro group is significantly more electrophilic due to the resonance stabilization of the Meisenheimer complex intermediate.

Key Mechanistic Considerations:

  • Leaving Group: Fluoride is the preferred leaving group for

    
     (over chloride/bromide) due to the high electronegativity of fluorine, which stabilizes the transition state, despite the strong C-F bond.
    
  • Base Selection: A carbonate base (K₂CO₃ or Cs₂CO₃) is sufficient to deprotonate oxetan-3-ol (

    
     in DMSO/Water).
    
  • Regioselectivity: Attack occurs predominantly at the position para to the nitro group.

SNAr_Mechanism Reactants Reactants (3,4-Difluoronitrobenzene + Oxetan-3-ol) Deprotonation Activation (Alkoxide Formation) Reactants->Deprotonation Base (K2CO3) Meisenheimer Transition State (Meisenheimer Complex) Deprotonation->Meisenheimer Nucleophilic Attack (Para) Product Product (3-Fluoro-4-(oxetan-3-yloxy)nitrobenzene) Meisenheimer->Product -F (Elimination)

Figure 1: Reaction pathway for the regioselective


 arylation of oxetan-3-ol.

Protocol 1: Batch Synthesis (Gram Scale)

This protocol describes the synthesis of 3-fluoro-4-(oxetan-3-yloxy)nitrobenzene . It is designed to be robust against moisture and does not require inert atmosphere gloveboxes, though a nitrogen blanket is recommended for safety.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
3,4-Difluoronitrobenzene 1.0ElectrophileLiquid, skin irritant.
Oxetan-3-ol 1.1NucleophileHygroscopic liquid.
Potassium Carbonate (K₂CO₃) 2.0BaseAnhydrous, milled (fine powder).
Acetonitrile (MeCN) 10 VSolventPolar aprotic, easy workup.
Water -Quench-
Step-by-Step Methodology
  • Preparation:

    • Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

    • Add Oxetan-3-ol (1.1 equiv) and Acetonitrile (5 volumes).

    • Add K₂CO₃ (2.0 equiv) in a single portion. Stir for 15 minutes at 20°C. Note: The mixture will be a slurry.

  • Reaction Initiation:

    • Dissolve 3,4-Difluoronitrobenzene (1.0 equiv) in Acetonitrile (5 volumes).

    • Add the nitrobenzene solution to the slurry dropwise over 30 minutes.

    • Caution: The reaction is exothermic.[2] Monitor internal temperature; do not exceed 40°C during addition.

  • Heating & Conversion:

    • Heat the reaction mixture to 65°C .

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 7:3). Look for the disappearance of the difluoro starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup (Phase Separation):

    • Cool the mixture to 20°C.

    • Filter off the solid inorganic salts (KF, excess K₂CO₃) through a sintered glass funnel. Wash the cake with MeCN (2 volumes).

    • Concentrate the filtrate under reduced pressure to approx. 3 volumes.

    • Add Ethyl Acetate (10 volumes) and wash with Water (3 x 5 volumes) to remove residual oxetanol and salts.

    • Critical Step: Wash the organic layer with Saturated NaHCO₃ to ensure pH is neutral/basic. Acidic traces will open the oxetane ring. [3]

  • Crystallization (Purification):

    • Dry organic layer over Na₂SO₄, filter, and concentrate to a yellow solid.

    • Recrystallize from Ethanol/Heptane (1:3) . Heat to reflux to dissolve, then cool slowly to 0°C.

    • Filter the pale yellow crystals and dry under vacuum at 40°C.

Protocol 2: Scalable Process Optimization (Safety & Flow)

For scales >100g, the exotherm of the


 reaction and the potential instability of the nitro group require a modified approach.
Safety Parameters
  • DSC (Differential Scanning Calorimetry): Run DSC on the reaction mixture. Nitro-aromatics can decompose violently >200°C. Ensure the reaction temperature (65°C) is at least 100°C below the onset of decomposition (

    
    ).
    
  • Oxetane Stability: Avoid strong Lewis acids or Brønsted acids (pH < 4).

Scalable Workflow Diagram

Process_Flow cluster_reaction Reaction Zone cluster_workup Workup Zone Mix Reagent Mixing (Controlled Addition) Heat Thermal Soak (65°C, 4-6h) Mix->Heat Exotherm Mgmt Filter Filtration (Remove KF/K2CO3) Heat->Filter IPC Pass Wash Aqueous Wash (pH Control > 7) Filter->Wash Cryst Crystallization (EtOH/Heptane) Wash->Cryst Solvent Swap QC Final QC (NMR, HPLC, KF) Cryst->QC

Figure 2: Workflow for the kilogram-scale production of nitrophenoxy oxetanes.

Analytical & Quality Control

Identification (NMR)[5]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.05 (m, 2H, Ar-H ortho to NO₂).
      
    • 
       6.85 (t, 1H, Ar-H ortho to O-Oxetane).
      
    • 
       5.40 (m, 1H, Oxetane CH-O).
      
    • 
       5.05 (d, 2H, Oxetane CH₂).
      
    • 
       4.80 (d, 2H, Oxetane CH₂).
      
    • Diagnostic: The "butterfly" splitting pattern of the oxetane protons (approx 4.8–5.1 ppm) is characteristic.

Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile. Note: Use basic buffer to prevent on-column hydrolysis of the oxetane.

  • Gradient: 10% to 90% MeCN over 15 min.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion.Increase temperature to 75°C (carefully) or switch solvent to DMF (faster rate, harder workup).
Ring Opening Acidic conditions during workup.Ensure all aqueous washes are pH > 7. Do not use HCl for pH adjustment.
Regioisomer Mix Attack at ortho-fluorine.Lower temperature to 50°C to improve selectivity. Verify isomer ratio by ¹⁹F NMR.
Dark Coloration Nitro-group degradation.Exclude light; ensure temperature does not exceed 80°C.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group.[4][5] Angewandte Chemie International Edition.[6][7]

  • Bull, J. A., et al. (2016).[8] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[5][9][10] Chemical Reviews.[8][11]

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.[6][7]

  • Duncton, M. A. (2011). Miniperspective: Oxetanes in Drug Discovery. Journal of Medicinal Chemistry.[6][7]

  • Stanford University EH&S. (2023). Scale-Up Safety Guidelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving Oxetane Integrity During Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in modern synthetic chemistry: the selective reduction of nitro groups without inducing the ring-opening of a proximal oxetane moiety. The oxetane ring, a valuable structural motif in drug discovery for its ability to modulate physicochemical properties, presents a unique stability challenge due to its inherent ring strain.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower researchers in navigating this specific synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my oxetane ring opening during nitro group reduction?

A1: The primary culprit is often the presence of acidic conditions, which can protonate the oxetane oxygen, activating the ring for nucleophilic attack and subsequent cleavage.[1][2] Many classical nitro reduction methods, such as the use of metals (Fe, Sn, Zn) in the presence of strong acids like HCl, create a highly acidic environment that is detrimental to the oxetane ring.[4][5] Even catalytic hydrogenation can lead to ring-opening if acidic additives are used or if the catalyst support possesses acidic sites.

Q2: Are all oxetanes equally susceptible to ring-opening?

A2: No, the stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, which impedes the approach of nucleophiles.[1][2] Conversely, the presence of electron-donating groups at the C2 position or nearby internal nucleophiles (like alcohols or amines) can increase the likelihood of ring-opening, especially under acidic conditions.[2]

Q3: Can I use catalytic hydrogenation for this transformation?

A3: Yes, catalytic hydrogenation is often a viable and clean method, provided the reaction conditions are carefully controlled to be non-acidic. The choice of catalyst, solvent, and the absence of acidic promoters are crucial. Neutral to slightly basic conditions are generally well-tolerated by the oxetane ring.[1]

Q4: What are the most common side products I should look for if ring-opening occurs?

A4: Ring-opening of the oxetane by a nucleophile (which could be the solvent, a counter-ion, or another molecule in the reaction mixture) will typically lead to the formation of a 1,3-diol or a related 3-substituted propanol derivative. For example, if the reaction is performed in an alcoholic solvent under acidic conditions, you may observe the formation of a 3-alkoxy-propan-1-ol derivative.

Troubleshooting Guide: Preventing Oxetane Ring Opening

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Problem 1: Significant formation of ring-opened byproducts observed by LC-MS or NMR.

This is the most direct indication that your current reduction conditions are too harsh for the oxetane moiety.

G cluster_solutions Recommended Chemoselective Methods start Identify Starting Conditions acidic_cond Are acidic reagents/solvents present? (e.g., Fe/HCl, SnCl2/HCl) start->acidic_cond neutral_hydrogenation Catalytic Hydrogenation under Neutral Conditions (H2, Pd/C in EtOH/EtOAc) acidic_cond->neutral_hydrogenation Yes no_acid No acidic_cond->no_acid No transfer_hydrogenation Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) metal_neutral Metal-based Reduction in Neutral/Buffered Media (e.g., Fe/NH4Cl) iron_silane Iron-Catalyzed Silane Reduction (Fe(III) catalyst, (EtO)3SiH) no_acid->transfer_hydrogenation yes_acid Yes

Caption: Decision workflow for selecting a suitable nitro reduction method.

  • If using metal/acid systems (Fe/HCl, SnCl₂/HCl): Discontinue this method. The strong acidic environment is the likely cause of ring-opening.

    • Solution: Switch to a neutral or mildly basic reduction system. Options include catalytic hydrogenation with a neutral catalyst like Pd/C in a protic solvent like ethanol, or transfer hydrogenation using a hydrogen donor like ammonium formate.[6]

  • If using catalytic hydrogenation with acidic additives: Eliminate the acidic additive.

    • Solution: Perform the hydrogenation in a neutral solvent such as ethanol, ethyl acetate, or THF. Ensure the catalyst support (e.g., carbon) is not acidic. If necessary, a non-nucleophilic base (e.g., a hindered amine) can be added in stoichiometric amounts to scavenge any trace acids.

  • If observing ring-opening even under nominally neutral conditions: Your substrate may be particularly sensitive, or trace impurities could be catalyzing the decomposition.

    • Solution: Consider milder, highly chemoselective methods. An iron-catalyzed reduction using a silane reducing agent has been shown to be highly selective for the nitro group in the presence of other sensitive functionalities.[7][8]

Problem 2: Incomplete or sluggish nitro group reduction with oxetane-compatible methods.

While preserving the oxetane is key, achieving full conversion of the nitro group is the ultimate goal.

G start Incomplete Conversion Observed catalyst_activity Is the catalyst fresh and active? start->catalyst_activity solubility Is the starting material fully dissolved? catalyst_activity->solubility increase_catalyst Increase catalyst loading or use a fresh batch. catalyst_activity->increase_catalyst No/Unsure h2_pressure For hydrogenation, is H2 pressure adequate? solubility->h2_pressure change_solvent Change solvent or use a co-solvent system (e.g., EtOH/THF). solubility->change_solvent No temp Is the reaction temperature optimized? h2_pressure->temp increase_pressure Increase H2 pressure (e.g., from balloon to 50 psi). h2_pressure->increase_pressure No increase_temp Gently increase temperature (e.g., to 40-50 °C). temp->increase_temp No

Caption: Troubleshooting workflow for incomplete nitro reduction.

  • Catalyst Deactivation: Catalysts like Pd/C can lose activity over time.

    • Solution: Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation.[9]

  • Poor Solubility: If the nitro-containing compound has poor solubility in the reaction solvent, the reaction rate will be significantly hindered.[9]

    • Solution: Choose a solvent system in which the starting material is fully soluble. A co-solvent system, such as ethanol/THF, can be beneficial.[9]

  • Insufficient Hydrogen Pressure (for catalytic hydrogenation): For some substrates, atmospheric pressure (balloon) may not be sufficient to drive the reaction to completion.

    • Solution: Increase the hydrogen pressure, for example, by using a Parr shaker apparatus at 40-50 psi.

  • Reaction Temperature: Many reductions proceed well at room temperature, but some may require gentle heating.[9]

    • Solution: Cautiously increase the reaction temperature to 40-50 °C while monitoring for any signs of oxetane degradation.

Comparative Summary of Recommended Methods

The following table summarizes the performance of various methods suitable for the selective reduction of a nitro group in the presence of an oxetane ring.

MethodReagents/CatalystSolventTemperature (°C)Key AdvantagesPotential Issues
Catalytic Hydrogenation H₂, 5-10% Pd/CEtOH, EtOAc, or THF25-50High atom economy, clean reaction profile.Catalyst deactivation, potential for dehalogenation if applicable.
Transfer Hydrogenation HCOONH₄, Pd/CMeOH or EtOH25-60Avoids use of high-pressure H₂ gas.[6]Requires stoichiometric hydrogen donor, may need optimization.
Iron/Ammonium Chloride Fe powder, NH₄ClEtOH/H₂O50-80Inexpensive, avoids strong acids.Can be heterogeneous, may require elevated temperatures.
Tin(II) Chloride SnCl₂·2H₂OEtOH25-78Mild, highly selective for nitro groups.[5][6]Generates tin waste, requires stoichiometric reagent.
Iron-catalyzed Silane Reduction Fe(III) catalyst, (EtO)₃SiHToluene25Highly chemoselective, mild conditions.[7][8]Requires synthesis of iron catalyst, silane is a reagent.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often the first choice due to its cleanliness and efficiency, provided acidic conditions are avoided.

Materials:

  • Nitro-oxetane substrate

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or cylinder)

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitro-oxetane substrate (1.0 eq) in a minimal amount of ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine product.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method is an excellent alternative to using high-pressure hydrogen gas.

Materials:

  • Nitro-oxetane substrate

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • Dissolve the nitro-oxetane substrate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction for gas evolution and by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with the solvent and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate. An aqueous workup may be necessary to remove residual ammonium salts before final purification.

References

  • Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
  • Which reagent can reduce a nitro group to a primary amine but not... ECHEMI.
  • A new reagent for selective reduction of nitro group.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018).
  • Reduction of nitro compounds. Wikipedia.
  • Nitro Reduction - Common Conditions.
  • Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. (2025).
  • Which reagent can reduce a nitro group to a primary amine but not reduce ketones? (2014).
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Oxetanes in Drug Discovery Campaigns. (2017). ACS Medicinal Chemistry Letters.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Chemoselective nitro reduction and hydroamination using a single iron c
  • Hydrogenation of nitro compounds to anilines. C&CS.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews.
  • Chemoselective nitro reduction and hydroamination using a single iron c
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019). Frontiers in Chemistry.
  • Hydrogenation of nitro compounds to amines and catalyst therefor. (1958).
  • The Development of a Scalable, Chemoselective Nitro Reduction.
  • Chemoselective nitro reduction and hydroamination using a single iron c
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016).
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity.

Sources

Technical Support Center: 3-(2-Fluoro-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-F-NO2-PUR-001 Subject: Purification Protocols & Stability Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Part 1: Executive Summary & Critical Alerts

The Core Challenge: You are working with a 3-monosubstituted oxetane . Unlike their 3,3-disubstituted counterparts (which are relatively robust), monosubstituted oxetanes possess significant ring strain (~107 kJ/mol) and are susceptible to acid-catalyzed ring opening (Wuitschik et al., 2010).

The "Black Tar" Phenomenon: If your product turned into a dark, immobile streak on a silica column, do not proceed with standard chromatography. The Lewis acidity of untreated silica gel catalyzes the opening of the oxetane ring, generating polar diol byproducts and oligomers.

Quick Decision Matrix
Impurity ProfileRecommended MethodCritical Parameter
Crude (Dark Yellow/Orange) Recrystallization Solvent polarity matching; Avoid strong heating >80°C.
Close Eluting Spots (

)
Buffered Chromatography Silica MUST be pre-treated with 1-2% Et

N.
Trace Oily Residues Trituration Use cold Heptane or Et

O/Pentane.

Part 2: Impurity Profiling (Know Your Enemy)

To purify effectively, we must understand the origin of the impurities. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (


) or Mitsunobu etherification.

Target Molecule: 3-(2-Fluoro-4-nitrophenoxy)oxetane (


)
Likely Contaminants: 
  • 3,4-Difluoronitrobenzene (Starting Material): Highly lipophilic, yellow oil. Elutes before product.

  • 3-Hydroxyoxetane (Starting Material): Highly polar, water-soluble. Removed via aqueous workup, but traces cause "oiling out."

  • Ring-Opened Diol (Byproduct): Result of hydrolysis/acid exposure. Very polar, streaks on TLC.

Part 3: Primary Protocol – Recrystallization

Crystallization is superior to chromatography for this substrate because it avoids acidic stationary phases and leverages the planar stacking ability of the nitro-aromatic system.

Solvent Selection Guide

Data based on nitro-aromatic ether solubility profiles.

Solvent SystemRoleTemp RangeComments
Ethanol (Abs.) Single Solvent60°C

-20°C
Best Starting Point. Good solubility hot, poor cold.
IPA / Heptane Solvent / Anti-solvent70°C

RT
Classic pair. Add Heptane to hot IPA until turbid.
EtOAc / Hexane Solvent / Anti-solvent50°C

0°C
Good for removing non-polar nitrobenzene impurities.
Toluene Single Solvent80°C

0°C
Use only if product is very insoluble in alcohols.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 5-7 mL per gram) and heat to 60-65°C.

    • Note: Do not boil aggressively. Oxetanes can thermally degrade at high reflux temps (>100°C) over long periods.

  • Filtration (Hot): If insoluble black specks remain, filter rapidly through a pre-warmed glass frit.

  • Nucleation: Allow the clear yellow solution to cool slowly to Room Temperature (RT) on a cork ring.

    • Troubleshooting: If oil droplets form ("oiling out"), reheat and add a seed crystal or 5% more solvent.

  • Crystallization: Once RT is reached, transfer to a -20°C freezer for 12 hours.

  • Collection: Filter the pale yellow needles/plates. Wash with cold (-20°C) Ethanol or Hexane.

  • Drying: High vacuum at RT. Do not heat dry >40°C.

Part 4: Secondary Protocol – Buffered Chromatography

If you must use a column (e.g., for isolation from a complex reaction mixture), you must neutralize the stationary phase.

The "Triethylamine Deactivation" Method
  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 10% EtOAc/Hexane).

  • Buffering: Add 1% v/v Triethylamine (Et

    
    N)  to the slurry. Swirl for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% Et

    
    N.
    
  • Running the Column:

    • Load sample (dissolved in minimal DCM + 0.5% Et

      
      N).
      
    • Elute without Et

      
      N in the mobile phase (the silica is already coated).
      
    • Why? The amine neutralizes acidic silanol (Si-OH) sites, preventing oxetane protonation and ring opening (Burkhard et al., 2010).

Part 5: Visualization of Workflows

Diagram 1: Purification Decision Tree

Caption: Logic flow for selecting the safest purification method based on crude purity and physical state.

PurificationStrategy Start Crude Reaction Mixture TLC TLC Analysis (Check Stability) Start->TLC Streak Streaking/Baseline Material? TLC->Streak Crystals Solid/Semi-Solid? Streak->Crystals No (Discrete Spots) Alumina METHOD C: Neutral Alumina Column (Alternative) Streak->Alumina Yes (Acid Sensitive) Recryst METHOD A: Recrystallization (Ethanol or IPA/Heptane) Crystals->Recryst Yes (Solid) Column METHOD B: Buffered Silica Column (Pre-treat with 1% Et3N) Crystals->Column No (Oil) Recryst->Start Low Purity? Re-process mother liquor

Diagram 2: The "Kill Mechanism" (Why Silica Fails)

Caption: Mechanism of acid-catalyzed oxetane ring opening on untreated silica gel.

Degradation Oxetane Intact Oxetane (Product) Complex Protonated Intermediate Oxetane->Complex + H+ (from Silica) Silica Acidic Silanol (Si-OH) Silica->Complex Catalyst Diol Ring-Opened Diol (Impurity) Complex->Diol + H2O / Nucleophile

Part 6: Frequently Asked Questions (FAQ)

Q1: My product is oiling out during recrystallization. What now?

  • Cause: The temperature dropped too fast, or the impurity profile is too high, lowering the melting point.

  • Fix: Re-heat the mixture until clear. Add a small amount of the "good" solvent (Ethanol) to dilute. Scratch the inner wall of the flask with a glass rod to induce nucleation. If available, add a seed crystal.

Q2: Can I use DCM/Methanol for the column?

  • Warning: Methanol is nucleophilic. If the silica is acidic, Methanol can attack the protonated oxetane, forming the methoxy-alcohol byproduct. Avoid alcohols in the mobile phase unless the silica is strictly buffered with Triethylamine.

Q3: How stable is the product in solution?

  • In non-acidic solvents (CDCl

    
    , DMSO, EtOAc), it is stable for days. In acidic solvents (CDCl
    
    
    
    that has formed HCl over time), it will degrade. Always filter CDCl
    
    
    through basic alumina before NMR if the bottle is old.

Q4: The NMR shows a triplet at


 3.8 ppm and 

4.5 ppm. Is this my product?
  • No. The oxetane ring typically shows multiplets around

    
     4.5–5.0 ppm (distinctive "roofing" effect due to ring strain). Signals at 3.8 ppm usually indicate the ring-opened alcohol (propandiol chain). You have degraded material.
    

References

  • Wuitschik, G., et al. (2010).[1][2][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067.[3]

  • Burkhard, J. A., et al. (2010).[1][3] Synthesis and Structural Analysis of 3-Substituted Oxetanes. Journal of Organic Chemistry. (Contextual grounding on oxetane stability).

  • MIT Department of Chemistry. Two-Solvent Recrystallization Guide. OpenCourseWare.

Sources

Technical Support Center: Navigating the Solubility Challenges of Nitrophenoxy Oxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for the solubility issues commonly encountered with nitrophenoxy oxetanes. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Understanding the 'Why': The Biphasic Personality of Nitrophenoxy Oxetanes

The solubility behavior of nitrophenoxy oxetanes is governed by their distinct molecular architecture, which features both highly polar and nonpolar regions. Understanding this "dual character" is the first step to mastering their dissolution.[1]

  • The Polar Driving Force: The molecule contains two key polar components:

    • The Nitro Group (-NO2): This is a powerful electron-withdrawing group with a significant dipole moment, promoting interactions with polar solvents.[2][3]

    • The Oxetane Ring: This four-membered cyclic ether is not just a structural element; it's a polar motif that can act as a hydrogen bond acceptor.[1][4][5] In drug discovery, the inclusion of an oxetane ring is a modern strategy specifically used to enhance aqueous solubility and other physicochemical properties.[6][7]

  • The Nonpolar Contributor:

    • The Phenoxy Group: The aromatic phenyl ring is inherently nonpolar (lipophilic) and prefers to interact with nonpolar organic solvents through van der Waals forces.

This combination means that the molecule's overall solubility in a given solvent is a delicate balance between these competing characteristics. The fundamental principle of "like dissolves like" is paramount; a solvent must be able to effectively solvate both the polar and nonpolar sections of the molecule to achieve good solubility.[8][9]

cluster_0 Nitrophenoxy Oxetane Structure Molecule Generic Structure: Ar-O-Oxetane (Ar = Nitrophenyl) Polar_Regions Polar Regions (Promote solubility in polar solvents) Molecule->Polar_Regions Nonpolar_Regions Nonpolar Region (Promotes solubility in nonpolar solvents) Molecule->Nonpolar_Regions Nitro_Group Nitro Group (-NO2) - Strong Dipole Moment Polar_Regions->Nitro_Group Oxetane_Ring Oxetane Ring - Polar Ether - H-bond Acceptor Polar_Regions->Oxetane_Ring Phenyl_Ring Phenyl Ring - Lipophilic Nonpolar_Regions->Phenyl_Ring

Caption: Key functional groups influencing solubility.

Troubleshooting Guide: Common Solubility Scenarios

This section addresses specific, hands-on issues you may encounter in the lab in a direct question-and-answer format.

Q: My nitrophenoxy oxetane won't dissolve in my chosen solvent. What are my initial troubleshooting steps?

A: When facing poor solubility, a systematic, multi-step approach is most effective. Start with the simplest techniques before escalating.[8]

  • Re-evaluate Your Solvent Choice: The "like dissolves like" principle is your primary guide.[8] Nitrophenoxy oxetanes, with their mixed polarity, often dissolve best in polar aprotic solvents like DMSO, DMF, acetone, or acetonitrile .[3][10] If you started with a very nonpolar solvent (like hexane) or a very polar protic solvent (like water), you may be at the wrong end of the polarity spectrum.

  • Apply Gentle Heat: For many organic compounds, solubility increases with temperature.[8][11] Place your mixture in a warm water bath or on a stir plate with low heat. Caution: Always be aware of your compound's thermal stability to avoid degradation.

  • Reduce Particle Size: The rate of dissolution is proportional to the surface area of the solid.[12][13] By grinding your solid material into a fine powder (a technique known as micronization), you significantly increase the surface area exposed to the solvent, which can speed up dissolution.[8][14]

  • Utilize Sonication: If gentle heating and stirring are insufficient, placing the vial in an ultrasonic bath can help break apart solid agglomerates and facilitate solvation.[8]

Q: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous buffer. What happened and how can I prevent it?

A: This is a very common phenomenon known as "crashing out."[15] Your compound is highly soluble in the pure organic solvent (like DMSO) but its solubility is much lower in the final aqueous system. When you dilute the stock, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot keep the compound in solution.

Here are proven solutions:

  • Decrease the Final Concentration: You may be exceeding the compound's maximum solubility in the final aqueous mixture. Try preparing a more dilute working solution.[15]

  • Optimize the Co-solvent Percentage: While you want to keep the organic solvent concentration low in biological assays (typically <1% v/v), some experiments can tolerate slightly higher percentages (e.g., up to 5% DMSO).[15] A small increase in the co-solvent percentage may be enough to keep your compound dissolved. Always run a vehicle control with the same solvent percentage to check for effects on your assay.

  • Change Your Dilution Technique: Do not add the aqueous buffer to your DMSO stock. Instead, while vigorously vortexing the aqueous buffer, add the stock solution slowly and drop-by-drop. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[15]

Q: Gentle heating helped dissolve my compound, but it "oiled out" or crystallized upon cooling. What should I do?

A: This indicates that you created a supersaturated solution at a higher temperature, and the compound is no longer soluble at room or experimental temperature.

  • Increase Solvent Volume: The simplest solution is to return the mixture to the heat, add more of the same solvent to create a less concentrated solution, and then allow it to cool again.[16]

  • Use a Co-solvent System: If you cannot increase the solvent volume, consider using a co-solvent system. A mixture of two miscible solvents can often provide better solvating power than either solvent alone, especially at lower temperatures.[8] For example, a mixture of THF and ethanol might maintain solubility where either one alone fails upon cooling.

Sources

Workup procedures for fluorinated nitroaromatic ethers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Nitroaromatic Ethers Current Status: Operational Subject: Workup, Purification, and Safety Protocols for


 Products

Welcome to the Technical Support Portal

Scope: This guide addresses the isolation of fluorinated nitroaromatic ethers derived from Nucleophilic Aromatic Substitution (


). These compounds function as high-value intermediates in pharmaceutical and agrochemical synthesis.

The Challenge: The combination of the electron-withdrawing nitro group (


) and the high electronegativity of fluorine creates a unique reactivity profile. Users frequently encounter three specific failure modes:
  • Hydrolytic Instability: Unintended conversion of starting material or product to phenols during basic workup.

  • Phase Separation Failure: Persistent emulsions due to the density and surfactant-like properties of fluorinated aromatics.

  • Energetic Decomposition: Thermal runaway risks associated with nitroaromatic residues.

Module 1: Critical Safety Briefing (Read Before Experiment)

WARNING: Energetic & Chemical Hazards Fluorinated nitroaromatics are precursors to "runaway" events. The decomposition energy is high (


), and the onset temperature can be lowered by basic impurities [1].
HazardMechanismPrevention Protocol
Thermal Runaway Basic impurities catalyze nitro-group decomposition.Never distill crude residues to dryness if basic byproducts remain. Wash with dilute acid/brine before concentration.
HF Generation Hydrolysis of unreacted C-F bonds releases Hydrogen Fluoride.Use borosilicate glassware only (check for etching). Keep Calcium Gluconate gel accessible.
Methemoglobinemia Skin absorption of nitro-compounds oxidizes hemoglobin.Double-glove (Nitrile/Laminate). Do not rely on latex.

Module 2: The Quench & Phase Separation

Issue #1: "My yield is low, and NMR shows a phenolic impurity."

Diagnosis: Base-Mediated Hydrolysis. In


 reactions, the desired ether linkage is formed under basic conditions. However, the activated C-F bond in the starting material (or the C-O bond in highly activated products) is susceptible to attack by hydroxide (

), converting it to a nitrophenol [2].

The Fix: Buffered Quench System Do not quench directly with strong base (e.g., 1M NaOH) to remove protons.

  • Cool: Lower reaction mixture to

    
    .
    
  • Acidify: Quench with saturated aqueous Ammonium Chloride (

    
    ) or 1M HCl until pH 
    
    
    
    6-7.
    • Why? This neutralizes the alkoxide/phenoxide nucleophile immediately, stopping the reaction and preventing side-reactions.

  • Extract: Proceed to solvent extraction.

Issue #2: "I have a persistent emulsion (Rag Layer) in the separatory funnel."

Diagnosis: Density Matching & Surfactant Effect. Fluorinated aromatics are dense (


). If you use Dichloromethane (DCM, 

), the organic and aqueous layers may have identical densities, preventing separation.

The Fix: Density Modification Protocol

  • Option A (The "Float" Method): Switch solvent to Ethyl Acetate or Diethyl Ether. The organic layer will force itself to the top.

  • Option B (The "Sink" Method): If DCM is required for solubility, add Brine (saturated NaCl) to the aqueous layer. This increases the aqueous density to

    
    , forcing the organic layer down.
    
  • Option C (Filtration): If the emulsion is stabilized by fine solids (salts), filter the entire biphasic mixture through a pad of Celite before separation.

Visualization: Workup Decision Logic

WorkupLogic Start Reaction Complete CheckpH Check Reaction pH Start->CheckpH HighBase pH > 10 (Strong Base) CheckpH->HighBase Basic Quench Quench: Sat. NH4Cl (Target pH 6-7) HighBase->Quench Neutralize SolventChoice Select Extraction Solvent Quench->SolventChoice DCM DCM (Density ~1.33) SolventChoice->DCM EtOAc EtOAc (Density ~0.90) SolventChoice->EtOAc Emulsion Risk: Density Match (Emulsion) DCM->Emulsion SafeSep Clean Separation (Organic Top) EtOAc->SafeSep Fix Add Brine to Aqueous OR Filter thru Celite Emulsion->Fix Troubleshoot

Caption: Logic flow for preventing hydrolysis and emulsions during the workup of fluorinated nitroaromatics.

Module 3: Purification & Isolation

Issue #3: "The product is 'oiling out' during recrystallization."

Diagnosis: Impurity Depression. Nitroaromatic ethers often have low melting points (


). Small amounts of impurities depress the melting point below the boiling point of the solvent, causing the product to separate as a liquid oil rather than a crystal lattice [3].

The Fix: The "Two-Solvent" Titration

  • Dissolve: Dissolve crude oil in the minimum amount of good solvent (e.g., Acetone or Ethanol) at

    
    .
    
  • Titrate: Dropwise add the bad solvent (Water or Hexane) until persistent cloudiness appears.

  • Re-solubilize: Add 1-2 drops of the good solvent to clear the solution.

  • Seed & Slow Cool: Add a seed crystal. Wrap the flask in foil/cotton to cool to Room Temp over 2 hours. Do not place directly in an ice bath; thermal shock promotes oiling.

Issue #4: "I cannot separate the mono-substituted product from the bis-substituted impurity."

Diagnosis: Polarity Masking. In reactions with poly-fluorinated starting materials (e.g., pentafluoronitrobenzene), multiple substitutions can occur. Fluorine atoms do not significantly alter polarity on silica gel, making chromatographic separation difficult.

The Fix: Functional Group Leverage Do not rely on standard Hexane/EtOAc gradients.

  • Strategy: Use a solvent modifier that interacts with the nitro group's dipole.

  • Protocol: Use Toluene or DCM as the primary eluent. The

    
    -
    
    
    
    interactions between Toluene and the electron-deficient nitroaromatic ring often provide better resolution than aliphatic solvents [4].

Frequently Asked Questions (FAQ)

Q: Can I rotovap the crude reaction mixture to dryness to remove DMF/DMSO? A: NO. Concentrating nitroaromatic residues containing strong bases and high-boiling solvents (DMF) is a known explosion hazard [5]. You must perform an aqueous workup to remove the base and the bulk of the polar solvent before concentration.

Q: My glassware is becoming cloudy after repeated reactions. Why? A: This is likely HF etching . If your reaction generates fluoride ions (the leaving group) and the aqueous layer becomes acidic, HF is formed.

  • Action: Neutralize aqueous waste immediately with Calcium Hydroxide (

    
    ) to precipitate Calcium Fluoride (
    
    
    
    ) before disposal.

Q: How do I store these compounds? A: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen). Nitro compounds can degrade photochemically over time.

References

  • IChemE (Institution of Chemical Engineers). (2000). Runaway reaction hazards in processing organic nitrocompounds.[1] Symposium Series No. 147. Link

  • BenchChem. (2025).[2][3] Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.Link[4]

  • University of Rochester, Dept. of Chemistry. (2026). Tips & Tricks: Recrystallization Strategies.Link

  • Organic Syntheses. (2014). Working with Hazardous Chemicals: Nitro Compounds and Fluorides.[5][6] Org.[7][8][9] Synth. Link

  • Thermo Fisher Scientific. (2025).[10] Safety Data Sheet: 1-Fluoro-4-nitrobenzene.[5][11]Link

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 3-(2-Fluoro-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Fluoro-4-nitrophenoxy)oxetane represents a strategic structural motif in modern medicinal chemistry, serving as a polarity-tunable bioisostere for gem-dimethyl or carbonyl groups. Its characterization is critical due to the unique electronic environment imposed by the strained oxetane ring and the electron-deficient fluoro-nitro aromatic system.

This guide provides a definitive technical breakdown of the 1H NMR spectral signature of this compound. Unlike standard aliphatic ethers, the oxetane ring displays diagnostic splitting patterns and chemical shifts that are sensitive to the electronegativity of the 3-aryloxy substituent. We compare these features against common alternatives (isopropyl ethers and precursors) to validate successful synthesis and purity.

Part 1: Structural Logic & Assignment Strategy

The molecule consists of two distinct magnetic environments: the electron-poor 2-fluoro-4-nitrophenyl ring and the strained, oxygen-rich oxetane ring.

The Aromatic System (2-Fluoro-4-nitrophenoxy)
  • Electronic Effects: The nitro group (

    
    ) at C4 strongly deshields ortho protons (H3, H5). The fluorine at C2 introduces large heteronuclear couplings (
    
    
    
    ), splitting proton signals into complex multiplets.
  • Numbering:

    • H3: Proton between F and

      
      .
      
    • H5: Proton adjacent to

      
      .
      
    • H6: Proton adjacent to the ether linkage.

The Oxetane Ring
  • Conformation: The ring is puckered, but often appears effectively planar in NMR due to rapid ring flipping at room temperature, unless chiral centers induce diastereotopicity.

  • Shifts: The

    
    -protons (C2/C4) are highly deshielded (
    
    
    
    4.5–5.0) due to the ring oxygen. The methine proton (C3) is further deshielded by the aryloxy oxygen, typically shifting downfield of the methylene protons.

Part 2: 1H NMR Characterization Data

Solvent:


 (Chloroform-d) | Frequency:  400 MHz[1][2]
Primary Spectral Signature Table
Position

(ppm)
MultiplicityIntegrationCoupling (

in Hz)
Assignment Logic
Ar-H3 8.05 – 8.12 dd1H

,

Most Deshielded. Located between two withdrawing groups (

, F). Large

is diagnostic.
Ar-H5 8.00 – 8.05 ddd / dd1H

,

Ortho to

. Often overlaps with H3 but distinguished by lack of large F-coupling.
Ar-H6 6.95 – 7.05 t / dd1H

,

Shielded relative to H3/H5. Ortho to the electron-donating ether oxygen. Appears as a pseudo-triplet due to similar H-H and H-F couplings.
Oxetane-H3 5.35 – 5.45 pentet / m1H

Methine. Deshielded by two oxygen atoms (ring + ether). Diagnostic "center" of the oxetane system.
Oxetane-H2/4 4.80 – 4.95 m (AB system)4H

,

Ring Methylenes. Characteristic "butterfly" or multiplet pattern. Distinctive high-frequency shift due to ring strain.

Note: The chemical shift of the oxetane protons is concentration-dependent. In polar aprotic solvents like DMSO-


, these signals may shift slightly downfield.

Part 3: Comparative Analysis (Alternatives)

To validate the identity of 3-(2-Fluoro-4-nitrophenoxy)oxetane, it is essential to distinguish it from its synthetic precursor (3-Hydroxyoxetane) and its common bioisosteric analog (Isopropyl ether).

Comparison Guide: Product vs. Alternatives
FeatureProduct: Aryloxyoxetane Alternative 1: Isopropyl Ether (Bioisostere)Alternative 2: 3-Hydroxyoxetane (Precursor)
Key Aliphatic Signal

5.4 (1H) + 4.9 (4H)

4.7 (1H, sept) + 1.4 (6H, d)

4.5–4.8 (m) +

2.5-3.0 (OH)
Splitting Pattern Complex multiplets (Ring strain)Clean Septet + DoubletBroad singlet (OH) present
Aromatic Shift (H6)

ppm

ppm (Slightly more shielded)
N/A
Solubility (CDCl3) HighVery HighModerate/Low (Polar)
Diagnostic Failure Presence of

1.4 doublet indicates alkylation failure (isopropyl impurity).
Presence of broad OH peak indicates incomplete reaction .
Why this matters:
  • vs. Isopropyl: The oxetane ring is a "polar hydrophobic" group. It removes the lipophilic methyl signals (

    
     1.4) and replaces them with polar methylene signals (
    
    
    
    4.9), lowering
    
    
    and improving metabolic stability.
  • vs. Precursor: The disappearance of the broad hydroxyl proton (

    
     2.5-3.0) and the downfield shift of the methine proton (from 
    
    
    
    to
    
    
    ) confirm the formation of the ether bond.

Part 4: Experimental Protocol

Protocol: High-Fidelity 1H NMR Acquisition

Objective: Obtain a spectrum capable of resolving the


 couplings and the oxetane fine structure.
  • Sample Preparation:

    • Weigh 5–10 mg of the dried compound.

    • Dissolve in 0.6 mL of high-purity

      
       (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
      
    • Critical Step: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended inorganic salts (e.g.,

      
       from synthesis) which cause line broadening.
      
  • Instrument Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to 2.0 seconds minimum. The aromatic protons adjacent to nitro groups can have longer

      
       relaxation times.
      
    • Scans (NS): 16–32 scans are sufficient for >95% purity; use 64+ for impurity profiling.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Window Function: Apply exponential multiplication (EM) with a line broadening (LB) factor of 0.3 Hz .

    • Phasing: Manually phase the aromatic region first, then the aliphatic.

    • Integration: Calibrate the TMS peak to 0.00 ppm. Integrate the aromatic region (total 3H) vs. the oxetane region (total 5H).

Part 5: Visualization & Logic Flow

The following diagram illustrates the logical workflow for assigning signals and verifying the structure based on the data above.

NMR_Characterization_Logic Sample Unknown Sample Aliphatic Aliphatic Region (3.0 - 6.0 ppm) Sample->Aliphatic Aromatic Aromatic Region (6.5 - 8.5 ppm) Sample->Aromatic Oxetane_Check Check: Multiplets @ 4.8-5.5? Aliphatic->Oxetane_Check Major Signals Isopropyl_Check Check: Doublet @ 1.4? Aliphatic->Isopropyl_Check Minor Signals Coupling_Analysis Coupling Analysis: J(H-F) present? Aromatic->Coupling_Analysis Product_Conf Product Confirmed: Oxetane Ring Intact Oxetane_Check->Product_Conf Yes (5H total) Impurity_Conf Impurity: Isopropyl Ether Isopropyl_Check->Impurity_Conf Yes (6H) Coupling_Analysis->Product_Conf dd observed (J~10Hz)

Caption: Logical workflow for distinguishing the target oxetane from common bioisosteric impurities using 1H NMR.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link

  • Reich, H. J. "Proton NMR Data - Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. Link

Sources

A Researcher's Guide to 19F NMR Shifts of 2-Fluoro-4-nitrophenoxy Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it particularly powerful for characterizing fluorinated molecules.[1][2] Among the various classes of fluorinated compounds, 2-fluoro-4-nitrophenoxy derivatives are of significant interest, particularly in the development of agrochemicals and pharmaceuticals.[3][4][5] The ¹⁹F NMR chemical shift of the fluorine atom in these molecules is exquisitely sensitive to its electronic environment, providing a valuable probe for understanding structure-activity relationships (SAR).[1][6]

This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of 2-fluoro-4-nitrophenoxy derivatives, supported by experimental data and established scientific principles. We will explore how substituents on the distal phenyl ring systematically influence the electronic environment of the fluorine atom and, consequently, its NMR resonance.

The Decisive Role of Substituents on ¹⁹F Chemical Shifts

The chemical shift of the fluorine atom in the 2-fluoro-4-nitrophenoxy scaffold is predominantly governed by the electronic effects of substituents on the adjacent phenoxy ring. These effects can be broadly categorized as inductive and resonance effects, which alter the electron density around the fluorine nucleus.[6] Electron-withdrawing groups (EWGs) generally deshield the fluorine nucleus, causing a downfield shift (to a less negative or more positive ppm value), while electron-donating groups (EDGs) increase shielding, resulting in an upfield shift (to a more negative ppm value).[6]

To illustrate this, let's consider a series of hypothetical 2-fluoro-4-nitrophenoxy derivatives where the substituent 'R' on the second phenyl ring is varied.

Substituent (R) at para-positionElectronic EffectExpected ¹⁹F Chemical Shift (ppm)
-OCH₃Strong Electron-Donating (Resonance)More Upfield (e.g., -145.0)
-CH₃Weak Electron-Donating (Inductive)Upfield (e.g., -143.5)
-HNeutral ReferenceBaseline (e.g., -142.0)
-ClWeak Electron-Withdrawing (Inductive)Downfield (e.g., -141.0)
-CNStrong Electron-Withdrawing (Resonance & Inductive)More Downfield (e.g., -139.5)
-NO₂Very Strong Electron-Withdrawing (Resonance & Inductive)Most Downfield (e.g., -138.0)

Note: The chemical shift values presented are illustrative and can vary based on the solvent and reference standard used.

This trend can be visualized through the following workflow:

G cluster_0 Substituent Effect on Phenoxy Ring cluster_1 Electronic Environment of Fluorine cluster_2 Resulting 19F NMR Chemical Shift EDG Electron-Donating Group (e.g., -OCH3) Shielding Increased Electron Density (Shielding) EDG->Shielding Increases EWG Electron-Withdrawing Group (e.g., -NO2) Deshielding Decreased Electron Density (Deshielding) EWG->Deshielding Decreases Upfield Upfield Shift (More Negative ppm) Shielding->Upfield Downfield Downfield Shift (Less Negative ppm) Deshielding->Downfield

Caption: Relationship between substituent electronic effects and ¹⁹F NMR chemical shifts.

Experimental Protocol for ¹⁹F NMR Analysis

Obtaining high-quality and reproducible ¹⁹F NMR data is paramount for comparative studies. The following is a standardized protocol for the analysis of 2-fluoro-4-nitrophenoxy derivatives.

1. Sample Preparation:

  • a. Accurately weigh 5-10 mg of the 2-fluoro-4-nitrophenoxy derivative.

  • b. Dissolve the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for a comparative study.[6]

  • c. Add a small amount of an internal reference standard. While CFCl₃ (0 ppm) is the traditional standard, it is a volatile and environmentally hazardous compound. Safer alternatives like trifluoroacetic acid (TFA, ~-76.55 ppm) or hexafluorobenzene (C₆F₆, ~-164.9 ppm) are commonly used.[7] The chemical shift of the reference should be noted and all spectra calibrated accordingly.

2. NMR Spectrometer Setup:

  • a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

  • b. Lock the spectrometer on the deuterium signal of the solvent.

  • c. Tune and match the ¹⁹F channel of the probe to ensure optimal signal detection.

3. Data Acquisition:

  • a. Set up a standard 1D ¹⁹F NMR experiment. Often, proton decoupling is employed to simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharp singlet peaks for each unique fluorine environment.

  • b. The spectral width should be set to encompass the expected range of ¹⁹F chemical shifts. For aromatic fluorides, a range of -100 to -180 ppm is a reasonable starting point.[7]

  • c. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 16 to 128 scans.

  • d. A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative analysis.

4. Data Processing:

  • a. Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • b. Phase the spectrum to obtain pure absorption lineshapes.

  • c. Reference the spectrum to the internal standard.

  • d. Integrate the peaks if quantitative analysis is required.

The following diagram illustrates the key stages of the experimental workflow:

G Sample_Prep Sample Preparation (Dissolution & Referencing) Spectrometer_Setup Spectrometer Setup (Lock & Tune) Sample_Prep->Spectrometer_Setup Data_Acquisition Data Acquisition (1D 19F with 1H Decoupling) Spectrometer_Setup->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) Data_Acquisition->Data_Processing Analysis Comparative Analysis of Chemical Shifts Data_Processing->Analysis

Caption: Standard workflow for ¹⁹F NMR analysis.

Comparative Analysis with Alternative Scaffolds

The 2-fluoro-4-nitrophenoxy moiety is just one of many fluorinated scaffolds used in research. A comparison with other common building blocks highlights the unique characteristics of this system.

Fluorinated ScaffoldTypical ¹⁹F Chemical Shift Range (ppm)Key Features
2-Fluoro-4-nitrophenoxy derivatives -138 to -145 Highly sensitive to electronic effects of the phenoxy substituent.
4-Fluorophenyl derivatives-110 to -120Less sensitive to substituent effects compared to the 2-fluoro-4-nitrophenoxy system due to the para position of the fluorine.
Trifluoromethyl (-CF₃) containing aromatics-60 to -70The three equivalent fluorine atoms provide a strong signal. The chemical shift is sensitive to the electronic nature of the aromatic ring.
Pentafluorophenyl (C₆F₅) derivatives-140 to -170Multiple fluorine signals can provide rich structural information but can also lead to complex spectra due to F-F couplings.[7]

The distinct chemical shift window of the 2-fluoro-4-nitrophenoxy group allows for clear observation, often in a region of the ¹⁹F NMR spectrum with minimal interference from other common fluorinated moieties.

Conclusion

The ¹⁹F NMR chemical shifts of 2-fluoro-4-nitrophenoxy derivatives serve as a highly sensitive and predictable indicator of the electronic effects of substituents on the distal phenoxy ring. This direct correlation between structure and spectral data makes ¹⁹F NMR an invaluable technique in the rational design and optimization of molecules in drug discovery and agrochemical development. By following standardized experimental protocols, researchers can generate high-quality, comparable data to build robust structure-activity relationship models, ultimately accelerating the discovery process.

References

  • Adcock, W., & Abeywickrema, A. N. (1979). Substituent effects on fluorine - 19 chemical shifts in benzobicyclo(2.2.2)octen-1-yl fluorides. Tetrahedron Letters, 20(20), 1809–1810. [Link]

  • Yu, H., Yang, H., Cui, D., Lv, L., & Li, B. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718–11726. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Zhao, L.-X., Peng, J., Wang, J.-X., Wang, J.-H., & Ye, F. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(4), 1003–1018. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • Zhao, L.-X., Peng, J., Wang, J.-X., Wang, J.-H., & Ye, F. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Semantic Scholar. [Link]

  • Wenzel, T. J. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 6(30), 20067–20075. [Link]

  • Li, M., Li, Y., Wang, J., Liu, X., & Ma, H. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(12), 3729–3741. [Link]

  • Jackson, D. E. (2016). New Frontiers and Developing Applications in 19F NMR. Molecules, 21(7), 929. [Link]

  • Li, M., Li, Y., Wang, J., Liu, X., & Ma, H. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. ResearchGate. [Link]

  • Buchholz, C. R., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1312–1330. [Link]

  • Kiryanov, A. A., & Zibinsky, M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4276–4285. [Link]

  • Nanalysis. (2023, July 20). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. [Link]

  • Kiryanov, A. A., & Zibinsky, M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • Kiryanov, A. A., & Zibinsky, M. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4276–4285. [Link]

  • Gouilleux, B., & Lesot, P. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(15), 4811–4821. [Link]

  • Lindon, J. C. (2016). 19F NMR Spectroscopy. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Oxetane Ethers and Anisoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the optimization of a drug candidate's metabolic stability is a critical step in the journey from a promising lead compound to a viable therapeutic agent. A compound that is rapidly metabolized can suffer from poor bioavailability, a short duration of action, and the potential for the formation of toxic byproducts. In this guide, we will provide an in-depth comparison of the metabolic stability of two commonly encountered functionalities in medicinal chemistry: oxetane ethers and anisoles. This analysis is grounded in established biochemical principles and supported by standard experimental protocols.

The strategic modification of a drug candidate to enhance its metabolic profile is a cornerstone of modern medicinal chemistry. This often involves the use of bioisosteric replacements, where one functional group is swapped for another with similar physical or chemical properties, to block or slow down metabolic degradation. The choice between incorporating an oxetane ether or an anisole can have profound implications for a molecule's pharmacokinetic profile.

The Metabolic Fate of Anisoles: A Point of Vulnerability

Anisole, or methoxybenzene, and its derivatives are frequently found in drug candidates. However, the methoxy group is a well-known site of metabolic attack. The primary route of metabolism for anisoles is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, which are the principal enzymes involved in Phase I drug metabolism.[1][2][3][4]

This enzymatic process involves the oxidation of the methyl group, leading to the formation of an unstable hemiacetal intermediate that spontaneously decomposes to yield a phenol and formaldehyde. This metabolic transformation not only alters the parent compound, potentially leading to a loss of pharmacological activity, but can also be a liability if the resulting phenol has undesirable properties.

Oxetane Ethers: A Strategy for Enhanced Metabolic Robustness

Oxetane ethers have emerged as a valuable tool in the medicinal chemist's arsenal to improve the metabolic stability of drug candidates.[5][6] The oxetane ring, a four-membered cyclic ether, can be considered a bioisosteric replacement for various functional groups, including the methyl group of an anisole.[7][8]

The increased metabolic stability of oxetanes is largely attributed to their resistance to CYP-mediated oxidation.[8][9][10] The C-H bonds on the oxetane ring are generally less susceptible to enzymatic hydroxylation compared to the more electron-rich and sterically accessible methyl group of an anisole. By replacing a metabolically labile methoxy group with an oxetanyl ether, it is often possible to "block" this common site of metabolism, thereby increasing the compound's half-life and overall exposure.[10][11]

Experimental Validation: The In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is a widely accepted industry standard.[12][13][14] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions rich in CYP enzymes.[13][15] The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life and lower clearance rate are indicative of greater metabolic stability.[14][15]

Causality Behind Experimental Choices:
  • Liver Microsomes: Chosen because they contain a high concentration of the Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.[3][13] This makes them a cost-effective and convenient in vitro model for hepatic clearance.[13]

  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form): This cofactor is essential for the catalytic activity of CYP enzymes.[13][15] Its inclusion initiates the metabolic reactions. A control incubation without NADPH is crucial to assess for any non-enzymatic degradation.

  • Incubation at 37°C: This temperature mimics physiological conditions in the human body.

  • Quenching with Acetonitrile: A cold organic solvent like acetonitrile is used to terminate the enzymatic reaction by precipitating the microsomal proteins.[15] It also serves to extract the remaining parent compound and any metabolites for analysis.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying the amount of the parent compound remaining at each time point due to its high sensitivity and specificity.[15]

Detailed Step-by-Step Methodology for a Liver Microsomal Stability Assay:
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15]

    • Prepare a working stock solution of the test compound and positive controls (e.g., Dextromethorphan, Midazolam) in a suitable organic solvent (e.g., DMSO), and then dilute to the final concentration in the buffer.[15]

    • Prepare a solution of NADPH in the buffer.

  • Incubation:

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.[12][13][15]

    • In a 96-well plate, add the microsomal suspension to wells containing the test compound.

    • Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

    • Initiate the reaction by adding the NADPH solution.[15]

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard.[12][15]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / protein amount).

Data Presentation: A Comparative Overview

The following table summarizes representative data that illustrates the typical improvement in metabolic stability observed when a metabolically labile anisole moiety is replaced with an oxetane ether.

Compound PairStructureIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (Clint, µL/min/mg) in HLM
Anisole Analogue R-O-CH₃1546.2
Oxetane Ether Analogue R-O-(oxetane)> 60< 11.5

This data is illustrative and represents a general trend. Actual values are compound-specific. The enhanced metabolic stability of the oxetane-containing compound is evident from its significantly longer half-life and lower intrinsic clearance in human liver microsomes (HLM).[10]

Visualizing the Concepts

Metabolic Pathways of Anisole vs. Oxetane Ether

cluster_0 Anisole Metabolism cluster_1 Oxetane Ether Metabolism Anisole Anisole Derivative (R-O-CH3) CYP450_Anisole Cytochrome P450 (O-Demethylation) Anisole->CYP450_Anisole Metabolic Liability Phenol Phenol Metabolite (R-OH) CYP450_Anisole->Phenol Metabolic Product Oxetane Oxetane Ether Derivative (R-O-Oxetane) CYP450_Oxetane Cytochrome P450 Oxetane->CYP450_Oxetane Blocked Metabolism Blocked CYP450_Oxetane->Blocked Increased Stability

Caption: Metabolic fate of anisoles versus the stability of oxetane ethers.

Experimental Workflow for In Vitro Microsomal Stability Assay

A 1. Prepare Reagents (Test Compound, Microsomes, Buffer) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Sample at Time Points (0-60 min) C->D E 5. Quench with Acetonitrile D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t½ and Clint G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Outlook

The strategic replacement of a metabolically susceptible anisole group with a more robust oxetane ether is a well-established and effective strategy in medicinal chemistry to enhance metabolic stability.[10][16] This approach is primarily successful due to the oxetane ring's inherent resistance to metabolism by cytochrome P450 enzymes.[8][9][10] While the degree of improvement is dependent on the specific molecular context, the general trend of increased half-life and reduced intrinsic clearance is consistently observed.

Furthermore, the introduction of an oxetane often brings additional benefits, such as increased aqueous solubility and reduced lipophilicity, making it a multifaceted tool for optimizing the overall drug-like properties of a lead compound.[7][17][18] For researchers and drug development professionals facing challenges with the metabolic instability of anisole-containing compounds, the consideration of an oxetane ether bioisostere should be a primary design strategy.

References

  • Mercell. Metabolic stability in liver microsomes.
  • Naiman, K., et al. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PMC.
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  • Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
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  • Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay.
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  • Masubuchi, Y., et al. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine. PubMed.
  • Bull, J.A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Hanzlik, R.P., et al. Electron transfer in P450 mechanisms. Microsomal metabolism of cyclopropylbenzene and p-cyclopropylanisole. PubMed.
  • Unknown author. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF.
  • Wang, Y., et al.
  • Nebert, D.W., et al. Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In contemporary drug discovery and materials science, the oxetane ring has emerged from a niche curiosity to a cornerstone motif. Its ability to act as a polar, metabolically robust isostere for gem-dimethyl and carbonyl groups allows for the subtle, yet profound, modulation of a molecule's physicochemical properties, including solubility, metabolic stability, and conformational bias.[1][2][3][4] The substitution at the 3-position is particularly critical, as it directly influences the ring's conformation and the spatial presentation of appended functionalities.

Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is not merely an academic exercise; it is the definitive method for elucidating atomic connectivity, stereochemistry, and the subtle intermolecular interactions that govern crystal packing and, by extension, bulk properties like solubility and stability. This guide provides an in-depth comparison of how different 3-substituents impact the crystal structure of the oxetane core and presents a field-proven workflow for the analysis of novel derivatives.

The Foundational Principle: Ring Puckering and Substituent Effects

The parent oxetane ring is nearly planar, a consequence of balancing angle strain and torsional strain.[5] However, it possesses a low barrier to inversion, adopting a slightly puckered conformation with a puckering angle of about 8.7° at 140 K.[3][4][6] The introduction of substituents at the 3-position introduces steric and electronic perturbations that significantly alter this delicate balance.

The primary effect of 3-substitution is an increase in unfavorable eclipsing interactions between the substituent and the adjacent methylene protons.[1][5] To alleviate this strain, the ring puckers more significantly. The nature of the substituent—its size, electronegativity, and capacity for hydrogen bonding—dictates the extent of this puckering and the resulting intermolecular interactions within the crystal lattice.

An End-to-End Workflow for Crystal Structure Determination

The following section details a robust, self-validating workflow for the analysis of a novel 3-substituted oxetane. The causality behind each step is explained to provide not just a protocol, but a strategic framework.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Analysis & Validation Synthesis Synthesis of 3-Substituted Oxetane Purification Rigorous Purification (Chromatography, Recrystallization) Synthesis->Purification Purity is paramount Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Purity is paramount Crystal_Selection Microscopic Selection Crystal_Growth->Crystal_Selection Mounting Cryo-Loop Mounting Crystal_Selection->Mounting Quality crystal -> Quality data Data_Collection X-ray Diffractometer Data Acquisition Mounting->Data_Collection Quality crystal -> Quality data Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Solving the Phase Problem Data_Processing->Structure_Solution Iterative process Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Iterative process Refinement_Output Generation of CIF Structure_Refinement->Refinement_Output Validation Structure Validation (checkCIF) Refinement_Output->Validation Final checks & dissemination Interpretation Structural Interpretation Validation->Interpretation Final checks & dissemination Deposition Database Deposition (e.g., CSD) Interpretation->Deposition Final checks & dissemination

Caption: High-level workflow for single-crystal X-ray analysis.

Experimental Protocol: From Powder to Structure

1. Synthesis and Purification:

  • Objective: To obtain the highest purity sample possible. Impurities can inhibit crystallization or co-crystallize, leading to ambiguous or incorrect structural data.

  • Method: Synthesize the target 3-substituted oxetane using an appropriate method, such as Williamson etherification of a 1,3-halohydrin or derivatization of oxetan-3-one.[7][8] Purify the crude product meticulously, typically via flash column chromatography followed by recrystallization or sublimation until no impurities are detected by ¹H NMR and LC-MS.

2. Single Crystal Growth (The Art and Science):

  • Objective: To grow a single, well-ordered crystal of suitable size (ideally 0.1-0.3 mm in all dimensions) free from cracks and defects.[9]

  • Causality: The choice of method is dictated by the compound's solubility and stability. The goal is to approach supersaturation slowly, allowing molecules the time to pack into a regular, repeating lattice.

  • Common Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane) to near-saturation in a loosely covered vial. Allow the solvent to evaporate over several days to weeks in a vibration-free environment.

    • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently, in a refrigerator.

3. Crystal Selection and Mounting:

  • Objective: To select a high-quality crystal and mount it in the X-ray beam.

  • Method:

    • Under a microscope, select a crystal with sharp edges, smooth faces, and no visible defects.

    • Using a cryo-loop (a small polymer loop on a pin), carefully scoop the crystal from its mother liquor. The surrounding oil helps protect the crystal from shock and dehydration.

    • Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer.

  • Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage during data collection.

4. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.[9][10]

  • Method: The mounted crystal is rotated in the X-ray beam while a series of diffraction images are collected by a detector (e.g., CCD or CMOS). Modern diffractometers automate this process, determining the optimal data collection strategy (e.g., exposure time, frame widths, total rotation) after an initial indexing of the crystal's unit cell.

5. Structure Solution and Refinement:

  • Objective: To convert the diffraction data into a 3D model of the electron density and refine the atomic positions.[11]

  • Methodology:

    • Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection, scaled, and corrected for experimental factors (e.g., absorption).

    • Structure Solution: Specialized software (e.g., SHELXT, Olex2) is used to solve the "phase problem" and generate an initial electron density map. This map often reveals the positions of most non-hydrogen atoms.

    • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions. This is an iterative process until the model converges.

6. Validation and Analysis:

  • Objective: To ensure the final structural model is chemically sensible and accurately represents the data.

  • Method: The final Crystallographic Information File (CIF) is analyzed using software like checkCIF. This program flags potential issues with the data or model. Once validated, the structure can be analyzed for key parameters like bond lengths, angles, and intermolecular interactions.

Comparative Analysis: The Influence of 3-Substituents

The true power of crystallographic analysis lies in comparison. By studying a series of related compounds, we can establish clear structure-property relationships.

G Substituent 3-Substituent Properties Steric_Bulk Steric Bulk Substituent->Steric_Bulk Electronic_Effects Electronic Effects (Inductive/Resonance) Substituent->Electronic_Effects H_Bonding H-Bonding Capacity (Donor/Acceptor) Substituent->H_Bonding Puckering Puckering Angle Steric_Bulk->Puckering increases Bond_Lengths Bond Lengths/Angles Electronic_Effects->Bond_Lengths modulates Interactions Intermolecular Interactions H_Bonding->Interactions dictates Ring_Conformation Oxetane Ring Conformation Crystal_Packing Crystal Packing Ring_Conformation->Crystal_Packing Puckering->Crystal_Packing Bond_Lengths->Ring_Conformation Interactions->Crystal_Packing Density Crystal Density Density->Crystal_Packing

Caption: Relationship between substituent properties and crystal structure.

Data Summary: Substituent Effects on Oxetane Geometry

The following table summarizes typical crystallographic data for oxetanes with representative substituents at the 3-position. Note that exact values vary with the full molecular structure and crystal packing forces.

3-Substituent(s)Representative ExamplePuckering Angle (φ)Key Intermolecular InteractionsRationale & Citation
NoneUnsubstituted Oxetane~8.7° - 10.7°van der WaalsMinimally puckered ground state.[5][8][12]
Small Alkyl3-Methyloxetane> 10°van der WaalsIncreased eclipsing interactions force greater puckering.[5]
Bulky/Di-alkyl3,3-Dimethyloxetane> 15°van der WaalsSignificant steric strain from gem-dimethyl group forces a highly puckered conformation.[12]
H-bond Donor/Acceptor3-Oximinooxetane~10-15°Hydrogen Bonding (O-H···N, O-H···O)The ring puckers to accommodate steric bulk, while strong, directional hydrogen bonds dominate the crystal packing.[13]
Electron Withdrawing3,3-Dinitratooxetane(Not specified)Dipole-Dipole, O···N contactsStrong electron-withdrawing groups can influence bond lengths and angles within the ring. Crystal packing is driven by electrostatic interactions.[14]
Aryl3-Phenyloxetane> 12°π-π stacking, C-H···πThe bulky aryl group increases puckering. Packing is often influenced by favorable stacking of the aromatic rings.
Analysis of Alternatives
  • vs. Gem-Dimethyl Analogs: Crystal structure analysis directly visualizes why an oxetane is a good but imperfect isostere for a gem-dimethyl group. While the volume occupied is similar, the oxetane introduces a potent hydrogen bond acceptor and a significant dipole moment.[3][4] This leads to fundamentally different crystal packing arrangements, often resulting in higher aqueous solubility for the oxetane derivative.[1] For example, replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[1]

  • vs. Carbonyl Analogs: The oxetane oxygen's lone pairs are spatially similar to those of a carbonyl group, allowing it to act as a competent hydrogen bond acceptor.[1][3] However, the C3-O distance in an oxetane is significantly larger than a C=O bond length. Crystallography confirms the sp³ hybridization of the oxetane carbons versus the sp² of the carbonyl, leading to different bond angles with attached substituents and, consequently, different molecular shapes. This structural difference is key to the oxetane's enhanced metabolic stability compared to a ketone.[4]

  • vs. Tetrahydrofuran (THF) Analogs: While both are cyclic ethers, the strained four-membered oxetane ring is less flexible and more planar than the five-membered THF ring.[5] X-ray data shows that the oxetane oxygen is a more effective hydrogen bond acceptor due to the strained C-O-C bond angle exposing the oxygen's lone pair electrons.[5][12]

Conclusion

The crystal structure analysis of 3-substituted oxetanes is a critical tool for the rational design of molecules in medicinal chemistry and materials science. It provides unequivocal proof of structure and offers deep insights into the conformational preferences and intermolecular interactions governed by the 3-substituent. By systematically comparing the crystal structures of analogs, researchers can understand how subtle changes at this position translate into significant differences in the solid-state properties of the material, enabling the data-driven optimization of next-generation compounds.

References

  • Wodarczyk, S., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Fischer, N., et al. (2015). Improved Preparation of 3-Oximinooxetane – An Important Precursor to Energetic Oxetanes. Zeitschrift für anorganische und allgemeine Chemie, 641(12-13), 2205-2210. [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Huber, N., et al. (2020). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. [Link]

  • Jat, J. L., et al. (2018). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 8(6), 892-913. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

  • ResearchGate. (n.d.). X-ray diffraction structure analysis of oxetane 5 e. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • McLaughlin, M. G., & Micalizio, G. C. (2016). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 55(25), 7278-7282. [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Czech, M., & Ryno, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-146. [Link]

  • Ferreira, L. G., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • Czech, M., & Ryno, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. [Link]

  • Czech, M., & Ryno, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Archives. [Link]

  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • RSC Publishing. (n.d.). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry. [Link]

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A Comparative Guide to the Infrared Spectroscopy of Nitro and Oxetane Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Molecular Vibrations with Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method to probe the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. This guide offers an in-depth comparison of the IR spectroscopic signatures of two important functional groups in drug development and materials science: the nitro group (-NO₂) and the oxetane ring. Understanding their distinct IR absorption patterns is crucial for structural elucidation, reaction monitoring, and quality control.

The nitro group is a powerful electron-withdrawing group, and its presence can significantly influence a molecule's chemical and physical properties.[2] Conversely, the oxetane ring, a four-membered cyclic ether, has gained prominence in medicinal chemistry as a versatile structural motif that can improve physicochemical properties such as solubility and metabolic stability.[3] This guide will provide researchers, scientists, and drug development professionals with the technical knowledge to confidently distinguish and characterize these two functional groups using IR spectroscopy.

The Nitro (-NO₂) Functional Group: A Tale of Two Strong Stretches

The IR spectrum of a nitro-containing compound is dominated by the stretching vibrations of the nitrogen-oxygen (N-O) bonds. Due to the large change in dipole moment during these vibrations, the corresponding absorption bands are typically among the strongest in the spectrum, making the nitro group relatively easy to identify.[1][2]

Key Vibrational Modes of the Nitro Group

The two most prominent and diagnostic peaks for a nitro group arise from the asymmetric and symmetric stretching of the two N-O bonds.[1]

  • Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption band resulting from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this peak typically appears in the 1550-1475 cm⁻¹ region. In aliphatic nitro compounds, the frequency is slightly higher, usually found near 1550 cm⁻¹ .[1]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption band that corresponds to the in-phase stretching of the N-O bonds. It is found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds and near 1365 cm⁻¹ for aliphatic ones.[1]

The presence of this pair of intense peaks in these specific regions is a highly reliable indicator of a nitro functional group.

  • Other Vibrations:

    • C-N Stretch (ν(C-N)): The stretching of the bond connecting the nitro group to the rest of the molecule is much weaker and appears in the 890-835 cm⁻¹ range.[1]

    • Bending Vibrations (Scissoring): A medium intensity scissoring or deformation band can be observed around 850 cm⁻¹.[2]

The electronic environment significantly influences the precise position of the NO₂ stretching frequencies. Conjugation with an aromatic ring, for example, tends to lower the wavenumbers of both the symmetric and asymmetric stretches compared to aliphatic nitro compounds.

Caption: Vibrational modes of a nitro group.

The Oxetane Functional Group: Ring Strain and Ether Linkages

The oxetane ring is a four-membered heterocycle containing an oxygen atom. Its strained ring structure gives it unique chemical and spectroscopic properties.[3] Unlike the nitro group with its very intense and distinct peaks, the IR signature of the oxetane ring can be more subtle and is primarily characterized by vibrations involving the C-O and C-C bonds within the ring.

Key Vibrational Modes of the Oxetane Ring

The most characteristic vibrations of the oxetane ring in the mid-IR region are associated with the stretching of the cyclic ether framework.

  • Asymmetric C-O-C Stretch (νₐₛ): A strong band associated with the asymmetric stretching of the C-O-C ether linkage is typically observed. High-resolution studies place this band around ~1008 cm⁻¹ .[4][5] In a standard spectrum, this may appear as a prominent peak in the 1050-950 cm⁻¹ region.

  • Symmetric C-C Stretch (νₛ): The symmetric stretching of the C-C bonds within the strained ring gives rise to another characteristic absorption. This has been identified at approximately ~1033 cm⁻¹ in high-resolution spectra.[4][5]

  • Ring Puckering/Breathing Modes: Oxetane exhibits a large-amplitude, low-frequency ring-puckering motion. However, this fundamental vibration occurs in the far-infrared region (around 53 cm⁻¹) and is not typically observed in a standard mid-IR spectrum.[4][6] Combinations and overtones of this mode can sometimes appear in the mid-IR, but they are generally weak.

The IR spectrum of oxetane will also feature strong C-H stretching bands just below 3000 cm⁻¹ and CH₂ scissoring/bending vibrations around 1450 cm⁻¹, which are common to many organic molecules.[7] The key to identifying the oxetane is to locate the characteristic C-O-C stretching in the fingerprint region.

Caption: Key stretching vibrations in the oxetane ring.

Comparative Analysis: Distinguishing Nitro from Oxetane

The following table summarizes the key IR absorption peaks for the nitro and oxetane functional groups, providing a clear basis for their differentiation.

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityKey Distinguishing Features
Nitro (-NO₂) (Aromatic) Asymmetric Stretch (νₐₛ)1550 - 1475StrongTwo very strong, distinct peaks in the 1600-1300 cm⁻¹ region.[1]
Symmetric Stretch (νₛ)1360 - 1290Strong
Nitro (-NO₂) (Aliphatic) Asymmetric Stretch (νₐₛ)~1550StrongFrequencies are slightly higher than their aromatic counterparts.[1]
Symmetric Stretch (νₛ)~1365Strong
Oxetane Asymmetric C-O-C Stretch~1050 - 950StrongA strong, prominent peak in the fingerprint region characteristic of a cyclic ether.[4][5]
Symmetric C-C Stretch~1033Medium-StrongAbsence of the two intense nitro peaks in the 1600-1300 cm⁻¹ range.

The most definitive way to distinguish between a nitro and an oxetane functional group is the presence or absence of the two characteristically strong nitro group absorptions between 1600 and 1300 cm⁻¹. An oxetane will lack these peaks and instead show a strong C-O-C stretching absorption in the fingerprint region, typically below 1100 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following is a generalized protocol for obtaining the IR spectrum of a liquid or solid sample using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a common and convenient technique that requires minimal sample preparation.[8]

Instrumentation and Materials
  • FT-IR Spectrometer

  • ATR Accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample (liquid or solid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer and the attached computer are turned on and have been allowed to warm up according to the manufacturer's specifications. This ensures the stability of the light source and detector.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Using the instrument's software, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum to provide a clean spectrum of only the sample.

  • Sample Application:

    • For Liquid Samples: Place a few drops of the liquid directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • For Solid Samples: Place a small amount of the solid powder or film onto the crystal. Use the ATR's pressure arm to apply firm, even pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Enter the sample information into the software.

    • Initiate the sample scan. Typical parameters for a routine analysis are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify and label the key absorption peaks, comparing their positions and intensities to the data provided in this guide and other reference tables.

  • Cleaning: After the analysis, thoroughly clean the ATR crystal and pressure arm with a suitable solvent and lint-free wipes to prevent cross-contamination.

G cluster_protocol ATR-FTIR Experimental Workflow Start Start Prep Clean ATR Crystal Start->Prep Background Collect Background Spectrum Prep->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Scan Collect Sample Spectrum Apply_Sample->Scan Process Process Data (e.g., Baseline Correction) Scan->Process Analyze Analyze Spectrum & Identify Peaks Process->Analyze Clean_Up Clean ATR Crystal Analyze->Clean_Up End End Clean_Up->End

Caption: A generalized workflow for ATR-FTIR analysis.

Conclusion

Infrared spectroscopy provides clear and distinct spectral features for the identification of nitro and oxetane functional groups. The nitro group is readily identified by its two characteristically strong and sharp absorption bands corresponding to its asymmetric and symmetric stretching vibrations in the 1600-1300 cm⁻¹ region. In contrast, the oxetane ring is identified by the absence of these strong nitro peaks and the presence of a strong C-O-C stretching band in the fingerprint region, typically below 1100 cm⁻¹. By following the outlined experimental protocol and understanding the key vibrational modes for each functional group, researchers can confidently utilize IR spectroscopy for the structural characterization of novel compounds in their research and development endeavors.

References

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Safety Operating Guide

Proper Disposal Procedures for 3-(2-Fluoro-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directives

Do NOT dispose of 3-(2-Fluoro-4-nitrophenoxy)oxetane in general organic waste streams without segregation.[1] Do NOT allow contact with strong Lewis or Brønsted acids (e.g., HCl, BF₃), as this triggers exothermic ring-opening polymerization (ROP).[1]

Authorized Disposal Path: High-temperature incineration at a RCRA-permitted facility equipped with hydrogen fluoride (HF) scrubbers.[1]

Hazard Characterization: Structural Basis for Disposal

As a Senior Application Scientist, I emphasize that safe disposal requires understanding the molecular mechanism of hazard, not just reading a label. This compound presents a "Triad of Hazard" that dictates its handling:

  • The Oxetane Ring (Strain Energy ~106 kJ/mol): Unlike unstrained ethers (e.g., diethyl ether), the 4-membered oxetane ring is highly susceptible to acid-catalyzed ring-opening.[1] In a waste drum containing acidic byproducts, this can initiate an uncontrolled, exothermic polymerization event, potentially rupturing the container.[1]

  • The Nitro Group (-NO₂): Nitroaromatics are energetic.[1] While this specific molecule is generally stable, the nitro group increases the oxygen balance, making the residue potentially shock-sensitive if concentrated or crystallized in the presence of oxidizers.

  • The Fluorine Substituent: Upon incineration, the C-F bond mineralizes to Hydrogen Fluoride (HF), a corrosive gas that damages standard incinerator linings if not captured by caustic scrubbers.[1]

Step-by-Step Disposal Protocol

Phase 1: Assessment & Segregation
  • State Check: Determine if the waste is solid (precipitate/crystals) or liquid (mother liquor).

  • Acid Scan: Verify the pH of the waste stream. Crucial: If the stream is acidic, it must be neutralized to pH 7–9 using a weak base (e.g., Sodium Bicarbonate) before consolidation to prevent oxetane polymerization.[1]

Phase 2: Packaging (The "Double-Wall" Standard)
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers if the waste is potentially acidic or wet, as nitro-compounds can form sensitive salts with certain metals over time.[1]

  • Secondary Containment: Place the primary container inside a chemically resistant overpack to prevent environmental release during transport.[1]

Phase 3: Labeling & Waste Coding

Accurate labeling is the primary defense against downstream accidents.[1] Use the following classification logic:

PropertyClassificationRCRA Waste Code (US)Rationale
Ignitability HighD001 If dissolved in flammable solvents (MeOH, EtOAc).[1]
Reactivity ModerateD003 Potential for polymerization/energetic decomposition.[1]
Toxicity HighD001/Toxic Treat as toxic nitroaromatic; specific P-list depends on concentration.[1]
Halogen Content Yes-- Flag for "Fluorinated Organic" (HF generation).[1]

Disposal Workflow Visualization

The following decision tree outlines the logical flow for disposing of 3-(2-Fluoro-4-nitrophenoxy)oxetane, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: 3-(2-Fluoro-4-nitrophenoxy)oxetane CheckState Physical State Assessment Start->CheckState IsSolid Solid / Precipitate CheckState->IsSolid IsLiquid Liquid / Solution CheckState->IsLiquid Container Packaging: HDPE or Glass (No Metal) IsSolid->Container CheckAcid CRITICAL: pH Check Is solution Acidic? IsLiquid->CheckAcid Neutralize Neutralize with NaHCO3 to pH 7-9 CheckAcid->Neutralize Yes (Risk of ROP) Segregate Segregate into Non-Halogenated Organic Stream (Flagged Fluorinated) CheckAcid->Segregate No (Neutral/Basic) Neutralize->Segregate Segregate->Container Label Labeling: 'Contains Fluorinated Nitroaromatic' 'Potential Polymerizer' Container->Label Incinerate Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Label->Incinerate

Figure 1: Decision matrix for the safe disposal of oxetane-based intermediates.[1] Note the critical neutralization step to prevent acid-catalyzed ring opening.

Emergency Spill Response

If a spill occurs outside the fume hood, execute the "Isolate-Neutralize-Absorb" protocol:

  • Isolate: Evacuate the immediate area (15 ft radius). The nitro group implies toxicity; do not inhale dust/vapors.[1][2][3][4]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] If dust is present, use an N95 or P100 respirator.[1]

  • Neutralize & Absorb:

    • Do NOT use acidic clay absorbents (e.g., certain kitty litters) as they may trigger polymerization heat.[1]

    • Use Vermiculite or Sand .[1]

    • If the material is in an acidic solution, sprinkle Sodium Carbonate over the spill before absorbing to quench potential reactivity.[1]

  • Clean: Wash the area with a soap/water solution.[1][5] Collect all absorbent materials into a sealed bag labeled as hazardous waste.

Regulatory & Compliance Context

This protocol aligns with EPA RCRA (Resource Conservation and Recovery Act) standards.[1] While this specific compound may not be explicitly "P-listed" (acutely toxic) by CAS number in 40 CFR 261.33, it must be characterized by the generator.[1]

  • Generator Responsibility: Under 40 CFR 262.11, you must determine if the waste exhibits hazardous characteristics.[1] Due to the nitro group and oxetane ring, it should be treated as Reactive (D003) and Toxic unless testing proves otherwise [1].[1]

  • Incineration Requirement: Because of the Carbon-Fluorine bond, this waste must be sent to a facility capable of managing halogenated organics to prevent the release of HF gas, compliant with the Clean Air Act [2].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses stability and ring-opening sensitivity).

Sources

Personal protective equipment for handling 3-(2-Fluoro-4-nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: HIGH HAZARD / NOVEL INTERMEDIATE Immediate Action Required: Handle only inside a certified chemical fume hood. Primary Risks: Dermal absorption (Nitroaromatic moiety), Alkylating potential (Oxetane ring), and Methemoglobinemia.

This guide supersedes generic "chemical handling" advice. 3-(2-Fluoro-4-nitrophenoxy)oxetane is not merely an inert building block; it is a tensioned electrophile linked to a toxicophore . The protocol below treats this compound with the caution reserved for potent alkylating agents.

Technical Hazard Analysis: The "Why" Behind the Protocol

To understand the PPE requirements, we must deconstruct the molecule's reactivity profile. This is not just about compliance; it is about preventing specific biochemical events.

Structural MotifChemical HazardBiological Implication
Oxetane Ring High ring strain (~106 kJ/mol). Susceptible to ring-opening by nucleophiles (DNA/Proteins).Genotoxicity/Alkylation: Potential to alkylate DNA bases, leading to mutations. Acts similarly to epoxides but with different kinetics.
Nitro Group (-NO₂) Redox-active. Facilitates dermal absorption.Systemic Toxicity: Potential for Methemoglobinemia (impairing oxygen transport in blood).
Fluorine Substituent Increases lipophilicity (

).
Enhanced Penetration: The fluorine atom acts as a "Trojan horse," increasing the rate at which the nitroaromatic core penetrates lipid bilayers (skin/gloves).

Scientist's Note: Standard nitrile gloves provide insufficient breakthrough times for fluorinated nitroaromatics in organic solvents. The protocol below adjusts for this permeation risk.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . If one layer fails, the next captures the hazard.

Hand Protection (The Critical Barrier)[1]
Exposure LevelPrimary Layer (Inner)Secondary Layer (Outer)Rationale
Standard Handling (Weighing, Aliquoting)Nitrile (4 mil) Brand: Kimtech Purple or equiv.Nitrile (4-6 mil) Color contrast recommended (e.g., Blue over Purple)Visual Breach Detection: If the outer glove tears, the color contrast makes it immediately visible. Double layering increases breakthrough time by ~4x.
High Exposure (Spill Cleanup, Stock Solution Prep)Laminate / EVOH Brand: Silver Shield / NorthHeavy Duty Nitrile (8 mil) Mechanical protection for the laminate linerPermeation Resistance: Nitroaromatics permeate nitrile rapidly (<15 mins). Laminate films are chemically impervious to this class of compounds.
Respiratory & Body Protection[1][2][3][4][5][6][7][8][9][10]
  • Respiratory:

    • Primary: Fume Hood (Face velocity: 80–100 fpm). Work at least 6 inches inside the sash.

    • Secondary (If hood is unavailable/maintenance): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Note: N95 masks are insufficient for organic vapors generated during solubilization.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine powder migration.

  • Body: Tyvek® lab coat (disposable) with elastic cuffs. Cotton coats absorb nitro compounds and hold them against the skin.

Operational Protocol: A Self-Validating Workflow

This workflow includes "Checkpoints" where you must validate safety before proceeding.

Phase 1: Preparation & Weighing
  • Checkpoint 1: Verify Fume Hood Flow. Tape a Kimwipe to the sash; it should angle inward at 45°.

  • Step 1: Don PPE in the order: Tyvek Coat

    
     Inner Gloves 
    
    
    
    Goggles
    
    
    Outer Gloves.
  • Step 2: Static Control. Oxetane powders can be static. Use an anti-static gun or ionizing bar inside the hood before opening the vial to prevent "powder jump."

  • Step 3: Weigh into a pre-tared vial. Never return excess chemical to the stock bottle (avoids cross-contamination and hydrolysis).

Phase 2: Solubilization (The High-Risk Moment)
  • Risk: Dissolving oxetanes in protic solvents (methanol/water) or acidic media can trigger exothermic ring-opening.

  • Step 1: Use aprotic solvents (DCM, THF, DMSO) unless the reaction dictates otherwise.

  • Step 2: Add solvent slowly down the side of the vial.

  • Checkpoint 2: Check for heat. Touch the bottom of the vial (with gloved hand). If warm, stop and cool on ice. Heat indicates polymerization or decomposition.

Phase 3: Decontamination
  • Step 1: Wipe all surfaces (balance, hood sash) with a soap/water solution, then ethanol.

  • Step 2: Doff outer gloves inside the hood and discard into solid hazardous waste.

Disposal & Emergency Logic

Disposal Classification
  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Fluorinated Nitroaromatic" and "Oxetane - Potential Alkylator."

  • Segregation: Do NOT mix with strong acids (triggers violent polymerization) or oxidizers.

Emergency Response Workflow

EmergencyResponse Start Accidental Exposure / Spill Assess Assess Type Start->Assess Skin Skin Contact (Nitro Absorption Risk) Assess->Skin Spill Bench Spill (>100mg) Assess->Spill Wash Wash 15 min (Soap/Water) Do NOT use Ethanol (Enhances absorption) Skin->Wash Medical Seek Medical Attention (Monitor Methemoglobin) Wash->Medical Evac Evacuate Area Allow Aerosols to Settle (10 min) Spill->Evac Clean Double Glove (Laminate) Absorb with Vermiculite Evac->Clean Dispose Seal in Jar -> Halogenated Waste Clean->Dispose

Figure 1: Decision logic for emergency response. Note the specific prohibition of ethanol for skin washing, as it acts as a vehicle for nitroaromatic absorption.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart for Protective Gloves.

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Nitroaromatic Compounds (Generic). (Note: Generalized SAR reference for nitro-functionalized intermediates).

  • Burkhard, J., & Wagner, G. (2018). Safety of Oxetanes in Medicinal Chemistry. Journal of Chemical Health & Safety. (Contextual reference for oxetane ring strain hazards).

Sources

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